Fmoc-N-amido-PEG36-Boc
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
特性
分子式 |
C94H169NO40 |
|---|---|
分子量 |
1953.3 g/mol |
IUPAC名 |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C94H169NO40/c1-94(2,3)135-92(96)12-14-98-16-18-100-20-22-102-24-26-104-28-30-106-32-34-108-36-38-110-40-42-112-44-46-114-48-50-116-52-54-118-56-58-120-60-62-122-64-66-124-68-70-126-72-74-128-76-78-130-80-82-132-84-85-133-83-81-131-79-77-129-75-73-127-71-69-125-67-65-123-63-61-121-59-57-119-55-53-117-51-49-115-47-45-113-43-41-111-39-37-109-35-33-107-31-29-105-27-25-103-23-21-101-19-17-99-15-13-95-93(97)134-86-91-89-10-6-4-8-87(89)88-9-5-7-11-90(88)91/h4-11,91H,12-86H2,1-3H3,(H,95,97) |
InChIキー |
ZMDWQUPVSGNOHL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Fmoc-N-amido-PEG36-Boc: A Versatile Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-amido-PEG36-Boc is a heterobifunctional linker molecule that has garnered significant attention in the field of drug development, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its role in PROTAC synthesis.
Chemical Structure and Physicochemical Properties
This compound is characterized by a long polyethylene (B3416737) glycol (PEG) chain, which imparts hydrophilicity and flexibility to the molecule. The PEG chain consists of 36 ethylene (B1197577) glycol units. One terminus of the PEG chain is functionalized with a fluorenylmethyloxycarbonyl (Fmoc) protected amine, while the other end features a tert-butyloxycarbonyl (Boc) protected functional group. The Fmoc and Boc protecting groups provide orthogonality, allowing for selective deprotection and sequential conjugation to other molecules.
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value |
| Molecular Formula | C₉₄H₁₆₉NO₄₀ |
| Molecular Weight | 1953.33 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Purity | Typically >95% |
| Solubility | Soluble in dichloromethane (B109758) (DCM), dimethylformamide (DMF), and other common organic solvents. Soluble in water. |
| Storage Conditions | Store at -20°C in a dry, dark place. |
Applications in Drug Development
The primary application of this compound is as a linker in the synthesis of PROTACs.[1][2][3] The extended PEG chain enhances the solubility and bioavailability of the resulting PROTAC molecule. The dual-protected nature of the linker allows for a modular and controlled synthetic approach to building complex PROTAC structures.
Beyond PROTACs, this linker can also be utilized in solid-phase peptide synthesis (SPPS) to introduce a long, flexible PEG spacer into peptide chains, potentially improving their pharmacokinetic properties.
Experimental Protocols
The following section details the key experimental protocols for the utilization of this compound in the synthesis of a PROTAC. These protocols are generalized and may require optimization based on the specific ligands being used.
Protocol 1: Fmoc Deprotection
This step is performed to expose the free amine for subsequent coupling reactions.
Reagents and Materials:
-
This compound
-
20% Piperidine (B6355638) in Dimethylformamide (DMF)
-
Dimethylformamide (DMF)
-
Reaction vessel
-
Nitrogen atmosphere
Procedure:
-
Dissolve this compound in DMF in a reaction vessel under a nitrogen atmosphere.
-
Add the 20% piperidine in DMF solution to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the piperidine and DMF under reduced pressure to yield the deprotected amine, which can often be used in the next step without further purification.
Protocol 2: Boc Deprotection
This procedure is used to reveal the functional group at the other end of the linker.
Reagents and Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Reaction vessel
-
Ice bath
Procedure:
-
Dissolve this compound in DCM in a reaction vessel and cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the reaction mixture (typically 20-50% v/v).
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 1-3 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM. The resulting product is often a TFA salt and may be used directly in the subsequent step.
Protocol 3: Amide Coupling for PROTAC Synthesis
This protocol describes the coupling of the deprotected linker to a ligand (either for the target protein or the E3 ligase) containing a carboxylic acid group.
Reagents and Materials:
-
Deprotected N-amido-PEG36-Boc or Fmoc-N-amido-PEG36-amine
-
Carboxylic acid-functionalized ligand (1.0 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere
Procedure:
-
Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the deprotected PEG linker to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be worked up by dilution with an organic solvent and washing with aqueous solutions to remove excess reagents and byproducts.
-
The crude product is then purified by flash column chromatography or preparative HPLC.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis of a PROTAC molecule utilizing this compound as the linker. This workflow demonstrates the sequential deprotection and coupling steps to assemble the final heterobifunctional molecule.
Caption: A generalized workflow for the synthesis of a PROTAC using this compound.
Conclusion
This compound is a highly valuable and versatile tool in modern drug discovery. Its well-defined structure, favorable physicochemical properties, and orthogonal protecting groups make it an ideal linker for the construction of complex molecules like PROTACs. The detailed protocols and workflow provided in this guide offer a solid foundation for researchers and scientists to incorporate this powerful linker into their drug development programs, facilitating the creation of novel and effective therapeutics.
References
The Role of the 9-Fluorenylmethoxycarbonyl (Fmoc) Group: A Technical Guide
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern organic synthesis, particularly in the field of solid-phase peptide synthesis (SPPS). Its widespread adoption is due to its unique chemical properties, which allow for the controlled, stepwise assembly of amino acids into complex peptide chains. This guide provides an in-depth examination of the Fmoc group's function, chemical mechanisms, and practical application in research and drug development.
Core Function: An Orthogonal, Base-Labile Protecting Group
The primary role of the Fmoc group is to act as a temporary protecting group for the primary or secondary amine of an amino acid.[1][2] In the multi-step process of building a peptide, each new amino acid added to the chain must have its α-amino group "capped" or "protected" to prevent unwanted side reactions, such as self-polymerization.[3]
The defining feature of the Fmoc group is its lability under basic conditions, typically using a secondary amine like piperidine (B6355638).[4][5] This property is the foundation of the Fmoc/tBu orthogonal protection strategy , which is the most widely used method in SPPS today.[6][]
Orthogonality in this context means that different classes of protecting groups can be removed under distinct chemical conditions without affecting the others.[6][8] In the Fmoc/tBu strategy:
-
The Nα-amino group is protected by the base-labile Fmoc group.
-
Reactive amino acid side chains are protected by acid-labile groups, such as tert-butyl (tBu), Boc, or trityl (Trt).[6][8]
-
The peptide is anchored to the solid support via an acid-labile linker .
This orthogonality allows for the selective removal of the Fmoc group at each cycle of peptide elongation using a mild base, leaving the acid-labile side-chain and linker protections intact.[3][] Only at the very end of the synthesis is a strong acid, like trifluoroacetic acid (TFA), used to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups.[4][6] This approach avoids the repeated use of harsh acids required by older methods (like the Boc/Bzl strategy), making it more compatible with sensitive or modified peptides.[1][3]
Chemical Mechanisms of Protection and Deprotection
Fmoc Protection: The Fmoc group is typically introduced by reacting the free amine of an amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions.[1][9] The reaction is a nucleophilic attack of the amino group on the chloroformate, displacing the chloride leaving group.[1]
Fmoc Deprotection: The removal of the Fmoc group is a two-step process initiated by a base, most commonly piperidine.[10][11]
-
Proton Abstraction: The base removes the relatively acidic proton from the C9 position of the fluorene (B118485) ring system (pKa ≈ 22.6).[1]
-
β-Elimination: This deprotonation facilitates a β-elimination (E1cB) reaction, leading to the release of carbon dioxide and a highly reactive dibenzofulvene (DBF) intermediate.[3][12]
The liberated DBF is immediately trapped by the excess amine base (e.g., piperidine) to form a stable adduct.[3][13] This scavenging step is critical as it prevents the DBF from reacting with the newly deprotected N-terminus of the peptide, which would terminate chain elongation.[12]
A significant advantage of this mechanism is that the dibenzofulvene-piperidine adduct is a strong chromophore with a UV absorbance maximum around 301 nm.[14][15] This allows for real-time, quantitative monitoring of the deprotection step by UV-Vis spectrophotometry, enabling precise control over the synthesis process and easy identification of difficult coupling steps.[9][16][17]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the use of the Fmoc group in peptide synthesis.
Table 1: Chemical Stability and Properties of the Fmoc Group
| Property | Description | Citation(s) |
|---|---|---|
| Cleavage Condition | Base-labile; removed by primary and secondary amines (e.g., piperidine, DBU). | [8][9] |
| Stability | Stable to acidic conditions (e.g., TFA), allowing for orthogonal side-chain deprotection. | [1][3][9] |
| UV Monitoring λmax | ~301 nm for the dibenzofulvene-piperidine adduct. | [15] |
| Molecular Weight | 222.24 g/mol | |
Table 2: Common Reagents and Conditions for Fmoc Deprotection
| Reagent | Concentration & Solvent | Typical Reaction Time | Notes | Citation(s) |
|---|---|---|---|---|
| Piperidine | 20% (v/v) in DMF or NMP | 2 x 5-10 min | The most common and standard condition. | [6][18] |
| Piperidine + HOBt | 20% Piperidine, 0.1M HOBt in DMF | 2 x 10 min | HOBt addition can reduce aspartimide formation. | [19][20] |
| Piperazine | 10% (w/v) in DMF/Ethanol | 2 x 10 min | A less toxic alternative to piperidine. | [10][19] |
| DBU | 2% (v/v) DBU, 2% Piperidine in DMF | 2 x 2-5 min | Much faster deprotection; piperidine is added as a DBF scavenger. |[8] |
Table 3: Comparison of Fmoc and Boc Orthogonal Strategies
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy | Citation(s) |
|---|---|---|---|
| Nα-Protection | Fmoc (Base-Labile) | Boc (Acid-Labile) | [5][] |
| Side-Chain Protection | Acid-Labile (tBu, Trt) | Strong-Acid-Labile (Bzl) | [6][] |
| Nα-Deprotection Reagent | 20% Piperidine in DMF | 50% TFA in DCM | [5] |
| Final Cleavage Reagent | Strong Acid (e.g., 95% TFA) | Very Strong Acid (e.g., HF) | [3][4] |
| Key Advantage | Milder overall conditions, compatible with sensitive peptides, easy automation. | Mature process, lower cost for some reagents. |[3][][] |
Visualizations: Workflows and Chemical Logic
The following diagrams illustrate the key processes and relationships involving the Fmoc group.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. google.com [google.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. researchgate.net [researchgate.net]
- 16. UV Synthesis Monitoring - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 17. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 19. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
- 20. chempep.com [chempep.com]
Understanding the Boc Protecting Group on a PEG Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation, drug delivery, and peptide synthesis, the precise control of reactive functional groups is paramount. The tert-butyloxycarbonyl (Boc) group is a widely utilized acid-labile protecting group for amines, offering a robust yet easily removable shield. When coupled with a polyethylene (B3416737) glycol (PEG) linker, it creates a versatile molecular tool with broad applications. This technical guide provides an in-depth exploration of the Boc protecting group on PEG linkers, covering its fundamental chemistry, applications, and detailed experimental protocols.
Boc-protected amino PEG linkers are multifunctional reagents that typically feature a hydroxyl (-OH), carboxylic acid (-COOH), or other reactive group at one terminus and a Boc-protected amine at the other. This arrangement allows for selective reactions at one end of the PEG chain while the amine remains masked. The PEG component itself imparts numerous desirable properties, including enhanced solubility, reduced immunogenicity, and improved pharmacokinetic profiles of the conjugated molecules.[1][2] The Boc group's stability under a wide range of non-acidic conditions and its clean, acid-mediated removal make it an integral part of complex, multi-step synthetic strategies.[3][4]
Core Concepts
The utility of a Boc-protected PEG linker hinges on the orthogonal nature of its functional groups. The Boc group is stable under basic and nucleophilic conditions, allowing for reactions to be carried out on the other end of the PEG linker without premature deprotection of the amine.[5]
Boc Protection of an Amino-PEG Linker
The introduction of a Boc group onto a primary or secondary amine of a PEG linker is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O under basic conditions.[6] The reaction is generally high-yielding and proceeds under mild conditions.[6]
Boc Deprotection
The removal of the Boc group is accomplished by acidolysis.[] The mechanism involves the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, carbon dioxide, and the free amine.[8] Common reagents for Boc deprotection include trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in an organic solvent.[6]
Data Presentation
Table 1: Boc Protection of Amines - General Reaction Conditions
| Reagent | Base | Solvent(s) | Temperature | Time | Yield | Reference(s) |
| (Boc)₂O | NaOH, NaHCO₃, DMAP | Water, THF, Acetonitrile, Chloroform | Room Temperature or 40°C | Fast | High | [6] |
| (Boc)₂O | Catalyst-free | PEG-400 (as medium) | Room Temperature | Short | Good to Excellent | [9] |
Table 2: Boc Deprotection of PEG Linkers - Comparison of Reagents
| Reagent | Concentration | Solvent | Temperature | Time | Observations | Reference(s) |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0°C to Room Temperature | 1-3 hours | Fast and effective; can cleave other acid-labile groups (e.g., esters). | [][10] |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | Room Temperature | Can be longer than TFA | Generally provides the HCl salt of the amine; can be milder on other acid-sensitive groups. | [] |
| Oxalyl Chloride/Methanol | 3 equivalents | Methanol | Room Temperature | 1-4 hours | Mild conditions, suitable for substrates with other acid-labile groups. | [11] |
| Thermal Deprotection | N/A | N/A | High temperatures (e.g., 190°C) under vacuum | Varies | Acid-free method, but requires thermal stability of the molecule. | [] |
Table 3: Stability of Boc-Protected Amines
| Condition | Stability | Notes | Reference(s) |
| Basic (e.g., NaOH, piperidine) | Stable | The Boc group is resistant to hydrolysis under basic conditions. | [5][12] |
| Nucleophilic | Stable | Generally stable towards a wide range of nucleophiles. | [5] |
| Acidic (e.g., TFA, HCl) | Labile | Readily cleaved under acidic conditions. | [6][] |
| Hydrogenolysis | Stable | The Boc group is not removed by catalytic hydrogenation. | [11] |
Experimental Protocols
Protocol 1: Boc Protection of an Amino-PEG-Alcohol
This protocol describes the protection of the amine group of an amino-PEG-alcohol using di-tert-butyl dicarbonate.
Materials:
-
Amino-PEG-Alcohol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Methodology:
-
Dissolve the amino-PEG-alcohol in a mixture of THF and water.
-
Add sodium bicarbonate to the solution to act as a base.
-
Add a slight excess (1.1 to 1.5 equivalents) of (Boc)₂O to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the THF by rotary evaporation.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected PEG-alcohol.
Protocol 2: Boc Deprotection of a PEG Linker using TFA
This protocol details the removal of the Boc protecting group from a Boc-NH-PEG derivative using trifluoroacetic acid.
Materials:
-
Boc-NH-PEG derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Methodology:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM (concentration of 0.1-0.2 M) in a round-bottom flask.[]
-
Cool the solution to 0°C in an ice bath.[]
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[]
-
Add toluene and co-evaporate (3x) to remove residual TFA.[]
-
The resulting TFA salt of the deprotected amine can be used directly or neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.[]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[]
Mandatory Visualizations
Logical Workflow for PROTAC Synthesis
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. Boc-protected PEG linkers are often used in their synthesis to connect the target protein ligand and the E3 ligase ligand.[13]
References
- 1. polysciences.com [polysciences.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. ɑ-Amino-ω-Boc Amino PEG [rapp-polymere.com]
- 5. Monodispersed Boc/Fmoc PEG - Biopharma PEG [biochempeg.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Boc-NH-PEG-COOH, PEG Linker - Biopharma PEG [biochempeg.com]
- 10. Boc-NH-PEG-COOH - CD Bioparticles [cd-bioparticles.net]
- 11. Poly(ethylene glycol)-Based Peptidomimetic “PEGtide” of Oligo-Arginine Allows for Efficient siRNA Transfection and Gene Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Solubility Characteristics of Fmoc-N-amido-PEG36-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-N-amido-PEG36-Boc, a heterobifunctional PROTAC linker. Due to the limited availability of specific quantitative data for this exact molecule, this guide synthesizes information from closely related analogs and established principles of polyethylene (B3416737) glycol (PEG) derivative solubility.
Core Concepts: Understanding the Solubility of PEGylated Molecules
This compound is a complex molecule with distinct structural components that dictate its solubility profile. The presence of a long polyethylene glycol (PEG) chain (PEG36) is the primary determinant of its solubility. PEG is a hydrophilic polymer known to enhance the aqueous solubility of conjugated molecules. The terminal Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups are hydrophobic and will influence the overall solubility, particularly in organic solvents.
The solubility of PEG derivatives is influenced by several factors, including the length of the PEG chain, the nature of the end functional groups, the temperature, and the solvent system. Generally, PEGylation increases the hydrodynamic volume of a molecule and can improve its solubility in aqueous solutions.[1]
Qualitative Solubility Data
| Compound | Water | Methylene Chloride (DCM) | Acetonitrile (ACN) | Dimethylacetamide (DMAC) | Dimethyl Sulfoxide (DMSO) |
| Fmoc-N-amido-dPEG®36-acid | Soluble | Soluble | Soluble | Soluble | Soluble |
| Fmoc-N-amido-dPEG®12-acid | Insoluble | Soluble | Soluble | Soluble | Soluble |
| Fmoc-N-amido-dPEG®8-acid | Insoluble | Soluble | Soluble | Soluble | Soluble |
| Fmoc-N-amido-dPEG®3-acid | Insoluble | Soluble | Soluble | Soluble | Soluble |
Data extrapolated from manufacturer datasheets for analogous compounds.
Based on this data, this compound is expected to be soluble in a range of common organic solvents such as dichloromethane, acetonitrile, DMAC, and DMSO. The long PEG36 chain likely imparts sufficient hydrophilic character to render it soluble in water as well, a characteristic noted for the analogous acid derivative.
Experimental Protocols for Solubility Determination
A definitive determination of the solubility of this compound requires experimental validation. The following outlines a general protocol for determining both kinetic and thermodynamic solubility using the shake-flask method, a widely accepted technique.
Materials and Equipment
-
This compound
-
Selected solvents (e.g., Water, DMSO, DMF, DCM)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, CAD, or MS)
-
Volumetric flasks and pipettes
General Shake-Flask Protocol for Thermodynamic Solubility
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO).
-
Sample Preparation: Add an excess amount of the solid this compound to a known volume of the test solvent in a sealed vial.
-
Equilibration: Place the vials in a thermostatic shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the excess undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. For volatile solvents, filtration using a syringe filter compatible with the solvent is recommended.
-
Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of dissolved this compound using a validated HPLC method. A calibration curve should be prepared from the stock solution to ensure accurate quantification.
Kinetic Solubility Determination
For a higher-throughput assessment, kinetic solubility can be determined. This method involves adding a concentrated stock solution of the compound (typically in DMSO) to the aqueous buffer and measuring the concentration at which precipitation occurs.
Visualizing Key Relationships and Workflows
Factors Influencing Solubility
The solubility of this compound is a result of the interplay between its different structural moieties and the properties of the solvent. This relationship can be visualized as follows:
Caption: Molecular determinants of this compound solubility.
Experimental Workflow for Solubility Determination
The general experimental workflow for determining the solubility of this compound can be visualized as a clear, step-by-step process.
Caption: Generalized workflow for solubility measurement.
Conclusion
This compound is anticipated to be a versatile molecule with good solubility in a range of common organic solvents and likely in aqueous media due to its long PEG chain. For researchers and drug development professionals, this solubility profile is advantageous for its use in bioconjugation and the formulation of PROTACs. However, for critical applications, it is strongly recommended to perform experimental validation of its solubility in the specific solvent systems of interest using established protocols such as the shake-flask method.
References
Navigating the Synthesis of Advanced Bioconjugates: A Technical Guide to Fmoc-N-amido-PEG36-Boc
For researchers, scientists, and professionals in drug development, the strategic selection of linker molecules is paramount in the design of sophisticated bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among these, Fmoc-N-amido-PEG36-Boc emerges as a critical tool, offering a discrete-length polyethylene (B3416737) glycol (PEG) spacer with orthogonally protected functional groups. This guide provides a comprehensive overview of its chemical properties, supplier information, and a generalized experimental workflow for its application.
Chemical Identity and Supplier Information
Several suppliers offer this compound or its acid precursor. Below is a summary of the technical data for both compounds, compiled from various suppliers.
| Property | This compound | Fmoc-N-amido-PEG36-acid |
| CAS Number | Not available | 2649489-46-1[1][2] or 756526-01-9[3][4] |
| Molecular Formula | C94H169NO40[5] | C90H161NO40[1][3] |
| Molecular Weight | 1953.3 g/mol [5] | ~1897.2 g/mol [1][3][4] |
| Purity | Typically >95% | >96%[1] or >98%[3] |
| Suppliers | MedchemExpress[6], Vulcanchem[5] | BroadPharm[2], Vector Labs[3], Advanced ChemTech[4], Precise PEG[1] |
Core Applications and Experimental Workflow
This compound is a versatile bifunctional linker. The fluorenylmethyloxycarbonyl (Fmoc) group protects a primary amine, while the Boc group protects the other terminus. This orthogonal protection scheme allows for the sequential deprotection and conjugation of different molecules. A primary application of this linker is in the synthesis of PROTACs, where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.
Generalized Experimental Protocol for PROTAC Synthesis
The following is a generalized protocol for the use of this compound in solid-phase peptide synthesis (SPPS) or solution-phase conjugation.
1. Fmoc Deprotection:
-
Reagent: 20% piperidine (B6355638) in N,N-dimethylformamide (DMF).
-
Procedure: The resin-bound substrate or the linker in solution is treated with the piperidine solution for 20-30 minutes at room temperature.
-
Washing: The resin or product is thoroughly washed with DMF, dichloromethane (B109758) (DCM), and methanol (B129727) to remove the deprotection reagents.
2. Conjugation of the First Ligand:
-
Activation: The first ligand, containing a carboxylic acid, is pre-activated with a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Coupling: The activated ligand is then added to the deprotected amine of the PEG linker and allowed to react for 2-4 hours at room temperature.
-
Monitoring: The reaction progress can be monitored by a qualitative ninhydrin (B49086) test on the resin.
3. Boc Deprotection:
-
Reagent: A solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA).
-
Procedure: The substrate is treated with the TFA solution for 1-2 hours at room temperature.
-
Work-up: The solvent and excess TFA are removed under reduced pressure.
4. Conjugation of the Second Ligand:
-
Activation: The second ligand, also containing a carboxylic acid, is activated as described in step 2.
-
Coupling: The activated second ligand is coupled to the newly deprotected amine on the other end of the PEG linker.
5. Cleavage and Purification:
-
Cleavage: If synthesized on a solid support, the final PROTAC is cleaved from the resin using a cleavage cocktail appropriate for the resin and protecting groups used.
-
Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis of a PROTAC using an orthogonally protected PEG linker like this compound.
Caption: PROTAC synthesis workflow using a bifunctional linker.
This guide provides a foundational understanding of this compound and its application in modern bioconjugation chemistry. Researchers are encouraged to consult supplier-specific documentation and the relevant scientific literature for more detailed protocols and safety information.
References
The Crucial Link: An In-Depth Technical Guide to PROTAC Linkers and Their Components
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, offering the potential to target previously "undruggable" proteins. These heterobifunctional molecules leverage the cell's own machinery to selectively eliminate disease-causing proteins. At the heart of every PROTAC lies a critical, yet often underappreciated, component: the linker. This guide provides a comprehensive technical overview of PROTAC linkers, their constituent parts, and their profound impact on the efficacy and drug-like properties of these novel therapeutics.
The Anatomy of a PROTAC: More Than Just a Bridge
A PROTAC molecule is a marvel of chemical engineering, comprising three essential components: a "warhead" that binds to the protein of interest (POI), an E3 ligase ligand that recruits the cellular protein degradation machinery, and a chemical linker that connects these two functional ends.[1][2][3] While the warhead and E3 ligase ligand provide target specificity and mechanism of action, the linker is far from a passive spacer. Its length, composition, and rigidity are critical determinants of a PROTAC's success.[4][5]
The primary function of the linker is to tether the POI and the E3 ubiquitin ligase in a productive ternary complex (POI-PROTAC-E3 ligase).[6][7] This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI, marking it for degradation by the 26S proteasome.[8][9][10] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[8]
The Linker's Influence: A Multifaceted Role in PROTAC Efficacy
The design of the linker is a critical optimization parameter in PROTAC development, profoundly influencing its biological activity and physicochemical properties.
Orchestrating the Ternary Complex
The linker's length and flexibility are paramount in achieving a stable and productive ternary complex. A linker that is too short may result in steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[11] Conversely, an excessively long or flexible linker can lead to an entropic penalty upon binding and may not effectively bring the two proteins into the optimal orientation for efficient ubiquitination.[5] The ideal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and, consequently, degradation efficiency.[12]
Dictating Physicochemical Properties and Pharmacokinetics
The chemical composition of the linker significantly impacts the overall drug-like properties of the PROTAC molecule.[4][5] By incorporating specific chemical moieties, researchers can modulate a PROTAC's solubility, cell permeability, and metabolic stability.
-
Solubility: The inclusion of polar groups, such as polyethylene (B3416737) glycol (PEG) chains, can enhance the aqueous solubility of PROTACs, which is often a challenge for these relatively large molecules.[5]
-
Cell Permeability: The linker's lipophilicity and the presence of hydrogen bond donors and acceptors influence its ability to cross the cell membrane. A "chameleon effect" has been described for some flexible linkers, where they can adopt a more compact, less polar conformation to facilitate membrane traversal.[5][13] Rigid linkers incorporating cyclic structures like piperazine (B1678402) or piperidine (B6355638) can also improve cell permeability.[4][11]
-
Metabolic Stability: The linker can be engineered to be more resistant to metabolic degradation by incorporating stable chemical bonds, such as those found in triazole rings formed via "click chemistry".[2]
A Classification of PROTAC Linkers
PROTAC linkers can be broadly categorized based on their structural characteristics:
Flexible Linkers
These are the most common type of linkers, primarily due to their synthetic accessibility and the ease with which their length can be varied.[5]
-
Alkyl Chains: Simple hydrocarbon chains are a common starting point for linker design, offering a high degree of conformational flexibility.[5]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and pharmacokinetic properties of PROTACs.[5]
Rigid Linkers
To overcome some of the drawbacks of flexible linkers, such as entropic penalties upon binding, more rigid designs are employed.[5]
-
Cyclic Structures: Incorporating saturated rings like piperazine and piperidine constrains the linker's conformation.[5]
-
Aromatic Systems: Phenyl rings and other aromatic moieties introduce planarity and rigidity.[5]
-
Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings provide conformational restriction.[5]
"Smart" Linkers
Recent innovations have led to the development of linkers with additional functionalities, allowing for conditional activation of the PROTAC.
-
Photoswitchable Linkers: These linkers, often containing an azobenzene (B91143) moiety, can change their conformation in response to specific wavelengths of light, enabling spatiotemporal control of PROTAC activity.[5]
-
Photocleavable Linkers: These linkers can be cleaved by light, providing another mechanism for controlled PROTAC activation.[5]
Quantitative Insights into Linker Performance
The efficacy of a PROTAC is typically quantified by two key parameters: DC50 , the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax , the maximum percentage of target protein degradation achieved.[2] The following tables summarize experimental data illustrating the impact of linker length and composition on degradation efficiency.
| Linker Type | Linker Length (atoms) | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | TBK1 | VHL | HEK293T | No degradation | - |
| Alkyl/Ether | 12-29 | TBK1 | VHL | HEK293T | 3 - 292 | 76 - 96 |
| Alkyl | 9 | CRBN | Self-degradation | HEK293T | Concentration-dependent decrease | - |
| PEG | 9 (3 PEG units) | CRBN | Self-degradation | HEK293T | Weak degradation | - |
Table 1: Impact of Linker Length and Composition on Degradation Efficiency. This table showcases how a minimum linker length can be required for activity and how the chemical composition (Alkyl/Ether vs. PEG) can significantly impact degradation potency.
| PROTAC | Linker Composition | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC A | Flexible (PEG) | BRD4 | CRBN | 22Rv1 | 54 | >90 |
| PROTAC B | Rigid (Disubstituted Alkane) | BRD4 | CRBN | 22Rv1 | 18 | >90 |
Table 2: Comparison of Flexible vs. Rigid Linkers for BRD4 Degradation. This table illustrates that a more rigid linker can lead to improved potency (lower DC50) for the same target and E3 ligase pair.
Visualizing the Process: Signaling Pathways and Experimental Workflows
To better understand the intricate processes involved in PROTAC-mediated protein degradation, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
Caption: The PROTAC-mediated protein degradation signaling pathway.
Caption: A typical experimental workflow for PROTAC development.
Key Experimental Protocols
This section provides detailed methodologies for essential experiments in PROTAC research.
Solid-Phase PROTAC Synthesis
Solid-phase synthesis offers a streamlined approach for generating PROTAC libraries by simplifying purification.[14][15][16][17]
Materials:
-
Aminomethylated polystyrene resin
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
MeOH (Methanol)
-
Bifunctional linker with a terminal protecting group (e.g., t-Boc-N-amido-PEG10-Br)
-
Piperidine
-
Carboxylic acid-functionalized warhead
-
TFA (Trifluoroacetic acid)
-
Triisopropylsilane
-
Water
Procedure:
-
Resin Swelling: Swell the aminomethylated polystyrene resin in DMF for 30 minutes.[14]
-
E3 Ligand Coupling: To the swollen resin, add a solution of the carboxylic acid-functionalized E3 ligase ligand (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF. Shake the mixture at room temperature for 16 hours.[14]
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).[14]
-
Linker Attachment:
-
Swell the E3 ligase-functionalized resin in DMF.
-
If the immobilized ligand has an Fmoc protecting group, treat the resin with a solution of 20% piperidine in DMF to deprotect.
-
To the resin, add a solution of the bifunctional linker (2 eq.) and a suitable base such as DIPEA (4 eq.) in DMF. Shake the reaction mixture at room temperature for 24 hours.[14]
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x) and dry under vacuum.[14]
-
-
Warhead Coupling:
-
Swell the linker-functionalized resin in DMF.
-
Deprotect the terminal group of the linker (e.g., t-Boc deprotection with TFA).
-
To the deprotected resin, add a solution of the carboxylic acid-functionalized warhead (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF. Shake at room temperature for 16 hours.
-
Wash the resin as described in step 3.
-
-
Cleavage from Resin:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane, and 2.5% water.[14]
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude PROTAC in cold diethyl ether.
-
-
Purification and Characterization:
-
Purify the crude PROTAC using preparative HPLC.
-
Characterize the final product by LC-MS and NMR.
-
Western Blot Analysis of Protein Degradation
Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.[1][2]
Materials:
-
Cultured cells expressing the POI
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle-only control.[2]
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[2]
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.[1]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.[1]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[18]
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[18]
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95°C for 5-10 minutes.[1]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[18]
-
Run the gel at a constant voltage until the dye front reaches the bottom.[1]
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[18]
-
Incubate the membrane with the primary antibody against the POI diluted in blocking buffer overnight at 4°C.[18]
-
Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
-
Detection and Analysis:
Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
ITC is a powerful technique to measure the thermodynamics of binding interactions and to determine the cooperativity of ternary complex formation.[19][20][21]
Materials:
-
Purified POI
-
Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
PROTAC of interest
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
Matched dialysis buffer for all components
Procedure:
-
Sample Preparation:
-
Dialyze the purified POI and E3 ligase complex against the same buffer to minimize heats of dilution.
-
Prepare a stock solution of the PROTAC in the same dialysis buffer.
-
Accurately determine the concentrations of all components.
-
-
Determining Binary Binding Affinities:
-
PROTAC to E3 Ligase (KD1):
-
Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM).
-
Fill the injection syringe with the PROTAC solution (e.g., 100-200 µM).
-
Perform the titration and analyze the data using a one-site binding model to determine KD1.[19]
-
-
PROTAC to POI (KD2):
-
Fill the ITC cell with the POI solution (e.g., 10-20 µM).
-
Fill the injection syringe with the PROTAC solution (e.g., 100-200 µM).
-
Perform the titration and analyze the data to determine KD2.[19]
-
-
-
Determining Ternary Complex Affinity and Cooperativity:
-
Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM) pre-saturated with the POI. The concentration of the POI should be in excess to ensure all E3 ligase is in a binary complex.[19]
-
Fill the injection syringe with the PROTAC solution (10-20 times the concentration of the E3 ligase).[19]
-
Perform the titration of the PROTAC into the pre-formed E3 ligase-POI complex.
-
Analyze the data to determine the apparent KD for ternary complex formation (KD,ternary).[19]
-
-
Data Analysis and Cooperativity Calculation:
Conclusion
The linker is a critical and dynamic component of a PROTAC molecule, playing a pivotal role in its efficacy, selectivity, and pharmacokinetic properties. A deep understanding of the principles governing linker design and the ability to experimentally evaluate their impact are essential for the successful development of novel protein degraders. This guide provides a foundational framework for researchers in this exciting and rapidly evolving field, offering both theoretical insights and practical methodologies to accelerate the discovery of the next generation of targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 5. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 9. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Synthetic Overview of Fmoc-N-amido-PEG36-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthetic protocols, and key applications of Fmoc-N-amido-PEG36-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker critical in bioconjugation, drug delivery, and the development of therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Core Spectroscopic Data
While a publicly available, comprehensive dataset for this compound is not readily accessible, this section presents a summary of expected quantitative data based on the analysis of its constituent functional groups and analogous compounds. This information is crucial for the characterization and quality control of the synthesized molecule.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉₄H₁₆₉NO₄₀ | Calculated |
| Molecular Weight | ~2017.4 g/mol | Calculated |
| Appearance | White to off-white solid or viscous oil | Generic PEG properties |
| Solubility | Soluble in DMF, DMSO, CH₂Cl₂, CHCl₃ | Generic PEG properties |
Expected ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
The following table summarizes the expected chemical shifts (δ) for the key protons of this compound. These values are based on typical spectra of Fmoc-protected amines, Boc-protected compounds, and the polyethylene glycol backbone.
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.76 | d | 2H | Ar-H (Fmoc) |
| ~7.59 | d | 2H | Ar-H (Fmoc) |
| ~7.40 | t | 2H | Ar-H (Fmoc) |
| ~7.31 | t | 2H | Ar-H (Fmoc) |
| ~5.30 | br s | 1H | NH (Amide) |
| ~4.39 | d | 2H | CH ₂-O (Fmoc) |
| ~4.21 | t | 1H | CH (Fmoc) |
| ~3.64 | s | ~144H | -O-CH ₂-CH ₂-O- (PEG backbone) |
| ~3.55 | m | 4H | Terminal PEG methylene (B1212753) groups |
| ~3.38 | m | 2H | -CH ₂-NH- |
| ~2.45 | t | 2H | -CH ₂-C=O |
| ~1.44 | s | 9H | -C(CH ₃)₃ (Boc) |
Expected Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is the preferred method for confirming the molecular weight of this large molecule.
| Ion | Expected m/z |
| [M+Na]⁺ | ~2040.4 |
| [M+K]⁺ | ~2056.4 |
| [M+2Na]²⁺ / 2 | ~1031.7 |
Experimental Protocols
The synthesis of this compound involves a multi-step process. The following protocols are generalized procedures based on established methods for peptide synthesis and bioconjugation.
Synthesis of Amine-PEG36-Boc
This initial step involves the mono-Boc protection of one of the terminal amines of a diamino-PEG36 molecule.
Materials:
-
Diamino-PEG36
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve Diamino-PEG36 in DCM or THF.
-
Add TEA or DIPEA (1.1 equivalents) to the solution and stir at room temperature.
-
Slowly add a solution of Boc₂O (1.0 equivalent) in the same solvent.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Amine-PEG36-Boc.
Synthesis of this compound
This step involves the coupling of an Fmoc-protected amino acid with a carboxylic acid handle (e.g., Fmoc-glycine) to the free amine of the Amine-PEG36-Boc.
Materials:
-
Amine-PEG36-Boc
-
Fmoc-glycine (or other Fmoc-amino acid with a linker)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
DIPEA
-
DMF or DCM
-
Diethyl ether
Procedure:
-
Dissolve Fmoc-glycine, EDC (1.2 equivalents), and NHS (1.2 equivalents) in DMF or DCM.
-
Stir the solution at room temperature for 1-2 hours to activate the carboxylic acid.
-
In a separate flask, dissolve Amine-PEG36-Boc in the same solvent and add DIPEA (2.0 equivalents).
-
Add the activated Fmoc-glycine solution to the Amine-PEG36-Boc solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether.
-
Dry the product under vacuum to yield this compound.
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Application in PROTAC Assembly
This diagram shows a generalized workflow for the solid-phase synthesis of a PROTAC using a bifunctional linker like this compound.
Caption: General workflow for solid-phase PROTAC synthesis.
Methodological & Application
Application Note: Selective Boc Deprotection of Fmoc-N-amido-PEG36-Boc
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fmoc-N-amido-PEG36-Boc is a heterobifunctional linker commonly employed in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs)[1]. The linker possesses two orthogonal protecting groups: the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-Butoxycarbonyl (Boc) group. This orthogonality allows for the selective deprotection of one amine terminus without affecting the other, enabling sequential conjugation strategies. This document provides detailed protocols for the selective removal of the Boc group from this compound to yield Fmoc-N-amido-PEG36-amine, a key intermediate for further functionalization.
The deprotection of the Boc group is an acidolysis reaction.[2] Under strong acidic conditions, the carbonyl oxygen of the Boc group is protonated, leading to the cleavage of the tert-butyl group as a stable tert-butyl cation.[] The resulting unstable carbamic acid intermediate rapidly decomposes, releasing carbon dioxide and the free primary amine.[]
Key Considerations for Boc Deprotection
-
Acid Strength: Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection due to its effectiveness and volatility, which simplifies its removal post-reaction.[2][] Alternative acids like hydrogen chloride (HCl) in an organic solvent (e.g., 1,4-dioxane) can also be used.[2]
-
Solvent Choice: Dichloromethane (DCM) is a widely used solvent as it provides good solubility for both the PEG linker and the acid reagent.[2][]
-
Reaction Temperature: The deprotection is typically performed at 0°C to room temperature.[2][4] Low initial temperatures help to control any potential exothermic reactions.
-
Scavengers: The intermediate tert-butyl cation is an electrophile that can cause side reactions, such as the alkylation of electron-rich amino acid side chains (e.g., Trp, Met, Cys) if they are present in the substrate.[5] While less critical for this specific linker, the use of scavengers like triisopropylsilane (B1312306) (TIS) is good practice in complex syntheses.[2]
-
Orthogonality: The Fmoc group is stable under the acidic conditions required for Boc removal, ensuring the selective deprotection of the desired amine terminus.[6] Conversely, the Boc group is stable to the basic conditions (e.g., piperidine) used for Fmoc removal.[]
Comparative Summary of Deprotection Conditions
The following table summarizes common conditions for the selective Boc deprotection of PEG linkers.
| Parameter | Condition 1: TFA/DCM | Condition 2: HCl in Dioxane |
| Acid Reagent | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Reagent Concentration | 20-50% (v/v) | 4 M |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Temperature | 0°C to Room Temperature | Room Temperature |
| Typical Reaction Time | 1 - 2 hours | 1 - 4 hours |
| Work-up | Evaporation, Toluene (B28343) Co-evaporation, Neutralization | Evaporation, Neutralization |
| Reference | [2] | [2] |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is the most common method for Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (Optional, as a scavenger)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution: Dissolve the this compound substrate in anhydrous DCM to a concentration of approximately 0.1–0.2 M in a round-bottom flask.[2]
-
Cooling: Place the flask in an ice bath and cool the solution to 0°C.[2][4]
-
Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[2] If using a scavenger, add TIS to a final concentration of 2.5-5% (v/v).[2]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.[2][4]
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed (typically 1–2 hours).[2]
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[2]
-
TFA Removal: Add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times to ensure the removal of residual TFA.[2] The product is now the TFA salt of the amine.
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in an organic solvent (e.g., DCM or Ethyl Acetate) and wash it with a saturated aqueous solution of sodium bicarbonate until the aqueous phase is basic.[2]
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, Fmoc-N-amido-PEG36-amine.[2]
Workflow and Logic Diagrams
The following diagram illustrates the general experimental workflow for the Boc deprotection process.
Caption: General workflow for the acid-mediated Boc deprotection of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | - Insufficient acid strength or concentration.- Inadequate reaction time or temperature.- Steric hindrance from the PEG chain. | - Increase the concentration of TFA (e.g., from 20% to 50%).- Extend the reaction time and continue monitoring.- Consider using a stronger acid system like 4M HCl in 1,4-dioxane.[2] |
| Observation of Side Products | - Alkylation of the product or impurities by the tert-butyl cation.- Degradation of other acid-sensitive functional groups. | - Add a scavenger such as triisopropylsilane (TIS) to the reaction mixture.- Ensure the reaction is not run for an excessively long time after completion.[5] |
| Difficulty in Purification | - The product is obtained as a TFA salt which may have different solubility.- Residual acid catalyst. | - Perform a neutralization wash with saturated sodium bicarbonate to obtain the free amine.- Ensure complete removal of TFA by co-evaporation with toluene.[2]- Consider precipitation from a non-polar solvent like diethyl ether.[2] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 4. Poly(ethylene glycol)-Based Peptidomimetic “PEGtide” of Oligo-Arginine Allows for Efficient siRNA Transfection and Gene Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. mdpi.com [mdpi.com]
Application of Fmoc-N-amido-PEG36-Boc in PROTAC Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is a critical determinant of a PROTAC's success, influencing its efficacy, selectivity, and pharmacokinetic properties.[2]
Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed to enhance solubility, improve cell permeability, and provide conformational flexibility, which is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][3] The Fmoc-N-amido-PEG36-Boc linker is a long-chain, bifunctional PEG linker that offers an orthogonal protection strategy, enabling the sequential and controlled synthesis of complex PROTAC molecules. The fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, while the tert-butyloxycarbonyl (Boc) group is acid-labile, allowing for selective deprotection and coupling of the warhead and E3 ligase ligand.[]
This document provides detailed application notes and protocols for the use of this compound in PROTAC synthesis.
Core Principles and Advantages of this compound
The utility of this compound in PROTAC synthesis is rooted in several key advantages conferred by its structure:
-
Enhanced Solubility and Reduced Aggregation: The long, hydrophilic PEG36 chain significantly improves the aqueous solubility of the resulting PROTAC, a common challenge for these often large and hydrophobic molecules. This can prevent aggregation and improve bioavailability.[2]
-
Optimal Length for Ternary Complex Formation: The extended length of the PEG36 linker can span considerable distances between the POI and the E3 ligase, which can be critical for inducing a productive ternary complex formation, especially for challenging targets or specific E3 ligases. Studies have shown that longer PEG linkers can lead to potent degradation.[5]
-
Orthogonal Protection for Controlled Synthesis: The presence of both Fmoc and Boc protecting groups allows for a highly controlled, stepwise synthesis. This orthogonal strategy prevents unwanted side reactions and simplifies the purification of intermediates.[6]
-
Conformational Flexibility: The inherent flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, increasing the probability of achieving the optimal orientation for ubiquitin transfer within the ternary complex.[]
Quantitative Data on Long-Chain PEG Linkers in PROTACs
| Target Protein | E3 Ligase | Linker Composition (similar to PEG36) | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | VHL | 16-atom PEG-like linker | ~1000 | ~95 | [11] |
| TANK-binding kinase 1 (TBK1) | VHL | 21-atom Alkyl/Ether linker | 3 | 96 | [11] |
| Bruton's tyrosine kinase (BTK) | Cereblon | PEG-based linkers | <10 | >85 | [12] |
Note: The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The data presented is for illustrative purposes to indicate the potential potency of PROTACs with long linkers.
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
PROTACs function by hijacking the ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1]
Caption: General mechanism of PROTAC-mediated protein degradation.
Synthetic Workflow for PROTAC Synthesis using this compound
The orthogonal protecting groups of this compound dictate a sequential synthetic strategy. The following workflow outlines the general steps, assuming the warhead possesses a carboxylic acid and the E3 ligase ligand has an amine functionality.
Caption: A representative synthetic workflow for a PROTAC.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis of a generic PROTAC using the this compound linker. These are representative procedures and may require optimization for specific substrates.
Protocol 1: Fmoc Deprotection of the Linker
This protocol describes the removal of the Fmoc group to expose the primary amine for subsequent coupling to the warhead.
Reagents and Materials:
-
This compound
-
20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
Round-bottom flask and standard glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add the 20% piperidine in DMF solution to the flask.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.
-
The resulting crude H2N-PEG36-Boc is often used directly in the next step without further purification. If necessary, purification can be performed by flash column chromatography.
Protocol 2: Coupling of the Warhead to the Deprotected Linker
This protocol details the amide bond formation between the exposed amine of the linker and a carboxylic acid-functionalized warhead.
Reagents and Materials:
-
H2N-PEG36-Boc (from Protocol 1)
-
Warhead-COOH (1.1 eq)
-
HATU (1.2 eq) or a similar peptide coupling reagent
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the Warhead-COOH in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the crude H2N-PEG36-Boc (1.0 eq) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Warhead-PEG36-Boc.
Protocol 3: Boc Deprotection of the Warhead-Linker Conjugate
This protocol describes the removal of the Boc group to expose the terminal amine for coupling to the E3 ligase ligand.
Reagents and Materials:
-
Warhead-PEG36-Boc (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard glassware
Procedure:
-
Dissolve Warhead-PEG36-Boc in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (typically 20-50% v/v in DCM) dropwise to the solution.[13]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine salt (Warhead-PEG36-NH2) is often used in the next step without further purification.
Protocol 4: Coupling of the E3 Ligase Ligand to Complete the PROTAC Synthesis
This final step involves the formation of an amide bond between the deprotected warhead-linker conjugate and a carboxylic acid-functionalized E3 ligase ligand.
Reagents and Materials:
-
Warhead-PEG36-NH2 (from Protocol 3)
-
E3 Ligase Ligand-COOH (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Follow the procedure outlined in Protocol 2, using Warhead-PEG36-NH2 and E3 Ligase Ligand-COOH as the coupling partners.
-
Purify the final PROTAC by preparative HPLC to obtain the desired product with high purity.
-
Characterize the final PROTAC by LC-MS, High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion
The this compound linker is a valuable tool for the synthesis of PROTACs, particularly when a long, flexible, and hydrophilic spacer is required. Its orthogonal protecting groups enable a controlled and sequential synthetic strategy, facilitating the construction of complex PROTAC molecules. The detailed protocols provided herein offer a robust framework for researchers to incorporate this versatile linker into their PROTAC design and discovery efforts. While the optimal linker is always target-dependent, the properties of long-chain PEG linkers suggest that this compound holds significant promise for the development of potent and effective protein degraders.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. lifesensors.com [lifesensors.com]
- 10. arxiv.org [arxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Fmoc-N-amido-PEG36-Boc in Antibody-Drug Conjugate (ADC) Development
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic effects of a small-molecule drug. The linker molecule connecting the antibody and the payload is a critical component that influences the ADC's stability, pharmacokinetics (PK), and efficacy.[][][3] Fmoc-N-amido-PEG36-Boc is a heterobifunctional linker molecule featuring a long polyethylene (B3416737) glycol (PEG) chain. The PEG spacer enhances aqueous solubility, reduces aggregation, and can improve the overall pharmacokinetic properties of the ADC.[4] This linker possesses two orthogonal protecting groups, Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl), which allow for sequential and specific conjugation of the drug and antibody, providing precise control over the final ADC construction.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the development of ADCs.
Physicochemical Properties and Structural Information
The this compound linker is characterized by its long, hydrophilic PEG chain and terminal protecting groups that enable a dual-reactivity strategy.
Table 1: Physicochemical Properties of this compound Analogs
| Property | Value | Conditions | Reference |
| Molecular Formula | C92H163NO40 (analog) | N/A | [5] |
| Molecular Weight | ~1899.26 g/mol (analog) | N/A | [5] |
| Aqueous Solubility | >50 mg/mL (for Fmoc-N-amido-PEG36-acid) | pH 7.4, 25°C | [5] |
| Thermal Stability | Decomposes at >150°C (for Fmoc-N-amido-PEG36-acid) | Under nitrogen | [5] |
| Hydrolytic Stability | Stable (t1/2 >30 days for Fmoc-N-amido-PEG36-acid) | pH 5–8, 4°C | [5] |
| UV Absorbance (Fmoc) | 265 nm (ε = 5,200 M⁻¹cm⁻¹) | N/A | [5] |
Note: Data for analogous compounds are presented to provide an estimation of the properties of this compound.
Experimental Protocols
The following protocols outline a representative workflow for the synthesis of an ADC using this compound. This workflow assumes the conjugation of a cytotoxic drug with a free carboxylic acid group and conjugation to the antibody via native cysteine residues after reduction.
Protocol 1: Preparation of Drug-Linker Conjugate
This protocol describes the deprotection of the Boc group on the linker, followed by conjugation to a carboxylated drug payload.
1.1. Boc Deprotection of this compound:
- Dissolve this compound in a solution of 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
- Stir the reaction at room temperature for 2 hours.
- Monitor the deprotection by TLC or LC-MS.
- Upon completion, remove the TFA and DCM under reduced pressure.
- Co-evaporate with toluene (B28343) (3x) to ensure complete removal of residual TFA.
- The resulting product is Fmoc-N-amido-PEG36-amine.
1.2. Activation of Drug's Carboxylic Acid:
- Dissolve the cytotoxic drug (e.g., a derivative of MMAE with a carboxyl group) in anhydrous N,N-Dimethylformamide (DMF).
- Add 1.2 equivalents of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and 2 equivalents of Diisopropylethylamine (DIPEA).
- Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid group.
1.3. Conjugation of Drug to Deprotected Linker:
- Dissolve the dried Fmoc-N-amido-PEG36-amine in anhydrous DMF.
- Add the solution of the activated drug to the linker solution.
- Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.
- Monitor the reaction progress by LC-MS.
- Upon completion, purify the Fmoc-N-amido-PEG36-Drug conjugate by reverse-phase HPLC.
Protocol 2: Antibody Conjugation
This protocol details the preparation of the antibody, deprotection of the drug-linker conjugate, and the final conjugation step.
2.1. Antibody Reduction:
- Prepare the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).
- Add a 10-fold molar excess of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to reduce the interchain disulfide bonds.
- Incubate at 37°C for 1-2 hours.
- Remove excess TCEP using a desalting column equilibrated with a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).[6]
2.2. Fmoc Deprotection of Drug-Linker Conjugate:
- Dissolve the purified Fmoc-N-amido-PEG36-Drug in DMF.
- Add 20% piperidine (B6355638) in DMF to the solution.
- Stir at room temperature for 30 minutes to remove the Fmoc protecting group.[7]
- Monitor the deprotection by LC-MS.
- Purify the resulting Amine-PEG36-Drug conjugate by reverse-phase HPLC and lyophilize.
2.3. Final ADC Synthesis:
- The purified Amine-PEG36-Drug needs to be activated for reaction with the antibody's thiol groups. This can be achieved by introducing a maleimide (B117702) group.
- Dissolve the Amine-PEG36-Drug in a suitable buffer (e.g., PBS, pH 7.2) and add a 10-fold molar excess of a maleimide-NHS ester crosslinker (e.g., SMCC).
- Incubate for 1-2 hours at room temperature.
- Purify the Maleimide-PEG36-Drug conjugate using a desalting column.
- Immediately add the Maleimide-PEG36-Drug conjugate to the reduced antibody solution at a molar ratio of 5-10 moles of linker-drug per mole of antibody.
- Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
- Quench the reaction by adding an excess of N-acetylcysteine.
- Purify the final ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other small molecules.
Protocol 3: ADC Characterization
3.1. Drug-to-Antibody Ratio (DAR) Determination:
- Method: Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase HPLC (RP-HPLC).
- Procedure:
- Inject the purified ADC onto a suitable HIC or RP-HPLC column.
- Use a gradient elution to separate ADC species with different numbers of conjugated drugs (e.g., DAR 0, 2, 4, 6, 8).
- Integrate the peak areas for each species.
- Calculate the average DAR by taking a weighted average of the different drug-loaded species.
3.2. In Vitro Cytotoxicity Assay:
- Method: MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
- Procedure:
- Seed target cancer cells in 96-well plates and allow them to adhere overnight.
- Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in cell culture medium.
- Treat the cells with the different concentrations and incubate for 72-96 hours.
- Perform the MTT or CellTiter-Glo® assay according to the manufacturer's instructions to determine cell viability.
- Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[6]
Table 2: Representative ADC Characterization Data
| Parameter | Result | Method |
| Average DAR | 3.8 | HIC-HPLC |
| Monomer Purity | >95% | SEC-HPLC |
| Endotoxin Level | < 0.5 EU/mg | LAL Assay |
| In Vitro IC50 (Target Cells) | 1.5 nM | MTT Assay |
| In Vitro IC50 (Control Cells) | > 1000 nM | MTT Assay |
Diagrams
Caption: Workflow for ADC synthesis using this compound.
Caption: General mechanism of action for an ADC with a non-cleavable linker.
Conclusion
This compound is a versatile, heterobifunctional linker well-suited for the development of complex bioconjugates such as ADCs. Its long PEG spacer can impart favorable physicochemical properties, while the orthogonal Fmoc and Boc protecting groups allow for a controlled and sequential conjugation strategy. The protocols provided herein offer a foundational workflow for researchers developing novel ADCs. As with any ADC development program, optimization of reaction conditions, purification methods, and thorough analytical characterization are essential to ensure the production of a safe and effective therapeutic candidate.
References
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Purity Peg Derivatives Fmoc - N - Amido- PEG 36 - Acid Implicated In Drug Release [polyethyleneglycolpeg.com]
- 5. This compound () for sale [vulcanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Coupling Payloads to Fmoc-N-amido-PEG36-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-amido-PEG36-Boc is a versatile, heterobifunctional linker commonly employed in the synthesis of complex biomolecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its discrete polyethylene (B3416737) glycol (PEG) chain, consisting of 36 ethylene (B1197577) glycol units, imparts favorable physicochemical properties, such as increased hydrophilicity and improved in vivo pharmacokinetics, to the final conjugate. The linker possesses two orthogonal protecting groups: a fluorenylmethyloxycarbonyl (Fmoc) group protecting a primary amine and a tert-butyloxycarbonyl (Boc) group protecting a terminal carboxylic acid. This orthogonal design allows for the selective deprotection and sequential conjugation of two different molecular entities, such as a payload and a targeting ligand, in a controlled and stepwise manner.
These application notes provide detailed protocols for the deprotection of this compound and the subsequent coupling of amine- or carboxylic acid-containing payloads. Additionally, methods for the purification and characterization of the resulting conjugates are described.
Chemical Structure and Properties
Structure:
Molecular Formula: C₉₈H₁₆₇N₃O₄₀ Molecular Weight: 2059.4 g/mol
Key Features:
-
Fmoc-protected Amine: Allows for selective deprotection under basic conditions to reveal a primary amine, which can be coupled to a carboxylic acid-containing molecule.
-
Boc-protected Carboxylic Acid: Enables selective deprotection under acidic conditions to yield a free carboxylic acid, suitable for coupling with an amine-containing molecule.
-
PEG36 Spacer: A hydrophilic spacer that enhances the solubility and pharmacokinetic profile of the final conjugate.
Experimental Protocols
Protocol 1: Deprotection of the Fmoc Group to Reveal the Primary Amine
This protocol describes the removal of the Fmoc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether, cold
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF to a concentration of 50-100 mg/mL in a round bottom flask under an inert atmosphere (N₂ or Ar).
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the DMF and piperidine.
-
Precipitate the product by adding cold diethyl ether to the concentrated residue.
-
Isolate the solid product by centrifugation, decant the ether, and wash the pellet with cold diethyl ether (2-3 times).
-
Dry the resulting solid, H₂N-N-amido-PEG36-Boc, under vacuum. The product is typically a white to off-white solid.
Protocol 2: Coupling of a Carboxylic Acid-Containing Payload to the Deprotected Amine
This protocol outlines the coupling of a payload with a free carboxylic acid to the amine-functionalized PEG linker using HATU as the coupling agent.
Materials:
-
H₂N-N-amido-PEG36-Boc (from Protocol 1)
-
Carboxylic acid-containing payload
-
N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Dissolve the carboxylic acid-containing payload (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF in a round bottom flask under an inert atmosphere.
-
Add DIPEA (3 equivalents) to the mixture and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve H₂N-N-amido-PEG36-Boc (1 equivalent) in anhydrous DMF.
-
Add the solution of the deprotected PEG linker to the pre-activated payload solution.
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, Payload-C(O)NH-N-amido-PEG36-Boc, by preparative reverse-phase HPLC.
Protocol 3: Deprotection of the Boc Group to Reveal the Carboxylic Acid
This protocol describes the removal of the Boc protecting group to expose the terminal carboxylic acid for subsequent conjugation.
Materials:
-
Payload-C(O)NH-N-amido-PEG36-Boc (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected conjugate in anhydrous DCM in a round bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by LC-MS to confirm the complete removal of the Boc group.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting product, Payload-C(O)NH-N-amido-PEG36-COOH, can be used in the next step, often without further purification, or can be purified by HPLC if necessary.
Protocol 4: Coupling of an Amine-Containing Payload to the Deprotected Carboxylic Acid
This protocol details the coupling of an amine-containing payload to the carboxylic acid-functionalized PEG linker.
Materials:
-
Payload-C(O)NH-N-amido-PEG36-COOH (from Protocol 3)
-
Amine-containing payload
-
HATU
-
DIPEA
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Follow the procedure outlined in Protocol 2, using Payload-C(O)NH-N-amido-PEG36-COOH as the carboxylic acid component and the amine-containing payload as the amine component.
-
Purify the final conjugate by preparative reverse-phase HPLC.
Data Presentation
The following tables summarize typical quantitative data for the synthesis and characterization of payload-PEG conjugates.
Table 1: Reaction Conditions and Yields for Deprotection and Coupling Reactions
| Step | Reaction | Reagents and Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Fmoc Deprotection | 20% Piperidine in DMF | Room Temp | 1-2 | >95 |
| 2 | Amide Coupling (Payload-COOH) | HATU, DIPEA in DMF | Room Temp | 4-16 | 60-85 |
| 3 | Boc Deprotection | 20-50% TFA in DCM | 0 to Room Temp | 1-3 | >95 |
| 4 | Amide Coupling (Payload-NH₂) | HATU, DIPEA in DMF | Room Temp | 4-16 | 55-80 |
Table 2: Characterization Data for a Representative Payload-PEG Conjugate
| Analytical Method | Parameter | Typical Result |
| LC-MS | Purity | >95% (by UV at 254 nm) |
| Expected Mass [M+H]⁺ | Calculated m/z | |
| Observed Mass [M+H]⁺ | Observed m/z (± 0.1) | |
| ¹H NMR | PEG backbone protons | Broad singlet at ~3.6 ppm |
| Payload-specific protons | Characteristic peaks corresponding to the payload structure | |
| Linker amide protons | Broad signals between 7.5-8.5 ppm |
Characterization of the Final Conjugate
Thorough characterization of the final payload-PEG conjugate is crucial to confirm its identity, purity, and integrity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique for assessing the purity of the final product and confirming its molecular weight. A high-resolution mass spectrometer will provide an accurate mass measurement, confirming the successful conjugation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the conjugate. The characteristic signals of the PEG linker, the payload, and the newly formed amide bonds should be identifiable in the spectra.
-
High-Performance Liquid Chromatography (HPLC): Analytical reverse-phase HPLC is used to determine the purity of the final product. A single, sharp peak is indicative of a pure compound.
Visualizations
The following diagrams illustrate the key workflows and relationships described in these application notes.
Application Notes and Protocols for Linking a Protein to a Small Molecule with PEG36
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of proteins to small molecules is a powerful strategy in drug development and biomedical research, enabling the creation of targeted therapeutics, imaging agents, and novel research tools. Polyethylene glycol (PEG) linkers are frequently employed in bioconjugation to improve the pharmacokinetic and pharmacodynamic properties of the resulting conjugate.[1] This document provides a detailed experimental setup for linking a model protein, a recombinant growth factor, to a small molecule kinase inhibitor using a discrete PEG36 linker.
Discrete PEG (dPEG®) linkers, such as PEG36, offer the advantage of a defined molecular weight and length, ensuring the synthesis of a homogeneous conjugate, which is critical for therapeutic applications and regulatory approval.[2] The protocols outlined below describe the use of a heterobifunctional PEG36 linker possessing an N-hydroxysuccinimide (NHS) ester at one end for reaction with primary amines on the protein and a maleimide (B117702) group at the other end for reaction with a thiol group on the small molecule.
Key Benefits of PEGylation
The covalent attachment of PEG chains to therapeutic molecules confers several advantages:
-
Enhanced Solubility: The hydrophilic nature of PEG significantly increases the solubility of hydrophobic drugs, making them more suitable for intravenous administration.[1]
-
Increased Stability: PEG chains can protect the conjugated molecule from enzymatic degradation and proteolysis, thereby increasing its stability in biological environments.[1]
-
Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.[1][3]
-
Reduced Immunogenicity: The PEG linker can mask antigenic epitopes on the surface of a therapeutic protein, reducing the likelihood of an immune response.[1]
Experimental Overview
The overall workflow for the synthesis and characterization of the protein-PEG36-small molecule conjugate is depicted below. This process involves the sequential conjugation of the PEG36 linker first to the protein and then to the small molecule, followed by purification and comprehensive characterization of the final conjugate.
Caption: Experimental workflow for the synthesis and characterization of a protein-PEG36-small molecule conjugate.
Quantitative Data Summary
The following tables summarize the expected quantitative data from the synthesis, purification, and characterization of the Growth Factor-PEG36-Kinase Inhibitor conjugate.
Table 1: Summary of Conjugation Reaction Parameters
| Parameter | Value |
| Protein (Growth Factor) | |
| Concentration | 5 mg/mL |
| Molecular Weight | ~25 kDa |
| PEG36-NHS/Maleimide Linker | |
| Molecular Weight | ~1.7 kDa |
| Molar Excess (to Protein) | 10-fold |
| Small Molecule (Kinase Inhibitor) | |
| Molecular Weight | ~0.5 kDa |
| Molar Excess (to Protein-PEG36) | 5-fold |
| Reaction Conditions | |
| pH (Protein-PEGylation) | 7.5 |
| pH (Small Molecule Conjugation) | 7.0 |
| Temperature | Room Temperature |
| Reaction Time (Protein-PEGylation) | 1 hour |
| Reaction Time (Small Molecule Conjugation) | 2 hours |
Table 2: Purification and Characterization of the Final Conjugate
| Parameter | Method | Result |
| Purification | ||
| Method | Size-Exclusion Chromatography (SEC) | Single major peak corresponding to the conjugate |
| Characterization | ||
| Molecular Weight (Expected) | Mass Spectrometry (MALDI-TOF) | ~27.2 kDa |
| Purity | SDS-PAGE | >95% |
| Purity | RP-HPLC | >98% |
| Biological Activity | ||
| Kinase Inhibition (IC50) | In vitro kinase assay | ~50 nM |
| Growth Factor Activity (EC50) | Cell-based proliferation assay | ~10 ng/mL |
Table 3: Pharmacokinetic Profile of the Conjugate
| Parameter | Unconjugated Growth Factor | Growth Factor-PEG36-Kinase Inhibitor |
| Half-life (t1/2) in vivo | ~2 hours | ~24 hours |
| Mean Residence Time (MRT) | ~2.5 hours | ~30 hours |
| Clearance (CL) | ~10 mL/h/kg | ~1 mL/h/kg |
| Volume of Distribution (Vd) | ~25 mL/kg | ~30 mL/kg |
Experimental Protocols
Protocol 1: Conjugation of PEG36-NHS to the Growth Factor
Materials:
-
Recombinant Growth Factor (e.g., TGF-β)
-
Heterobifunctional PEG36 linker with NHS ester and maleimide functional groups
-
Phosphate Buffered Saline (PBS), pH 7.5
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., PD-10)
-
Reaction vessels
-
Stirring equipment
Procedure:
-
Protein Preparation: Dissolve the growth factor in PBS (pH 7.5) to a final concentration of 5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the NHS ester reaction.[4]
-
PEG36-NHS Solution Preparation: Immediately before use, dissolve the PEG36-NHS/maleimide linker in DMF or DMSO to a concentration of 10 mg/mL.[4]
-
Conjugation Reaction: Add a 10-fold molar excess of the dissolved PEG36-NHS linker to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein stability.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour with gentle stirring.
-
Purification: Remove the unreacted PEG linker and byproducts using a desalting column equilibrated with PBS (pH 7.0). The resulting solution contains the Protein-PEG36-maleimide conjugate.
Protocol 2: Conjugation of the Thiolated Small Molecule to Protein-PEG36-Maleimide
Materials:
-
Protein-PEG36-maleimide conjugate from Protocol 1
-
Thiol-containing small molecule kinase inhibitor (e.g., a TGF-β receptor kinase inhibitor with a free thiol group)
-
PBS, pH 7.0
-
Reaction vessels
-
Stirring equipment
Procedure:
-
Small Molecule Preparation: Dissolve the thiol-containing kinase inhibitor in a minimal amount of DMSO and then dilute with PBS (pH 7.0).
-
Conjugation Reaction: Add a 5-fold molar excess of the dissolved kinase inhibitor to the Protein-PEG36-maleimide solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle stirring.
-
Purification: Purify the final Growth Factor-PEG36-Kinase Inhibitor conjugate using Size-Exclusion Chromatography (SEC) to remove unreacted small molecules and any aggregates.
Protocol 3: Characterization of the Final Conjugate
1. Mass Spectrometry (MALDI-TOF):
-
Prepare the sample by mixing the purified conjugate with a suitable matrix (e.g., sinapinic acid).
-
Acquire the mass spectrum to determine the molecular weight of the conjugate. The expected mass should be the sum of the protein, PEG36 linker, and the small molecule.
2. SDS-PAGE:
-
Run the purified conjugate on a polyacrylamide gel under reducing and non-reducing conditions.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Blue).
-
A single major band at a higher molecular weight than the unconjugated protein should be observed, indicating successful conjugation and a high degree of purity.
3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Inject the purified conjugate onto a C4 or C18 RP-HPLC column.
-
Elute with a gradient of acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid.
-
A single, sharp peak should be observed, confirming the purity of the conjugate.
4. Biological Activity Assays:
-
Kinase Inhibition Assay: Perform an in vitro kinase assay using the purified conjugate to determine its inhibitory activity (IC50) against the target kinase.
-
Growth Factor Activity Assay: Conduct a cell-based proliferation or signaling assay to assess the biological activity (EC50) of the growth factor portion of the conjugate.
Signaling Pathway Visualization
The synthesized Growth Factor-PEG36-Kinase Inhibitor conjugate can be used to study and modulate signaling pathways. For example, a conjugate of a growth factor that activates a specific pathway and a kinase inhibitor that targets a component of that same or a related pathway can be a powerful tool for dissecting complex cellular signaling networks.
The following diagram illustrates the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is a key regulator of cell growth, differentiation, and apoptosis.[5][6] A conjugate containing a TGF-β receptor kinase inhibitor could be used to probe the effects of targeted inhibition within this pathway.
Caption: The TGF-β signaling pathway, a potential target for a kinase inhibitor-protein conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety | MDPI [mdpi.com]
- 4. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 5. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fmoc-N-amido-PEG36-Boc in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-amido-PEG36-Boc is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker of high utility in bioconjugation, chemical biology, and drug discovery. Its structure features a long, discrete PEG chain (36 ethylene (B1197577) glycol units) that enhances the solubility and pharmacokinetic properties of the resulting conjugate. The linker is flanked by two orthogonal protecting groups: a base-labile fluorenylmethyloxycarbonyl (Fmoc) group and an acid-labile tert-butyloxycarbonyl (Boc) group, each protecting a primary amine. This orthogonal protection scheme allows for the sequential and controlled conjugation of two different molecular entities, making it an invaluable tool in the synthesis of complex biomolecules, such as Proteolysis Targeting Chimeras (PROTACs).
PROTACs are novel therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1] A PROTAC molecule typically consists of a "warhead" that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two components.[2] The this compound linker is ideally suited for this purpose, enabling the precise assembly of the warhead and the E3 ligase ligand.
These application notes provide detailed protocols for the orthogonal deprotection of this compound and its subsequent conjugation to primary amines, with a focus on its application in the synthesis of a PROTAC targeting the BRD4 protein.
Key Applications
-
PROTAC Synthesis: The sequential deprotection allows for the controlled attachment of a target protein binder and an E3 ligase ligand.
-
Antibody-Drug Conjugates (ADCs): The PEG linker can improve the solubility and stability of ADCs.
-
Peptide Modification: The linker can be used to introduce a long, hydrophilic spacer in peptide structures.
-
Surface Functionalization: Immobilization of biomolecules on surfaces for various assays.
Chemical Structure and Properties
-
Chemical Name: this compound
-
Molecular Formula: C94H169NO40[1]
-
Molecular Weight: 1953.33 g/mol [1]
-
Appearance: White to off-white solid or viscous oil
-
Solubility: Soluble in most organic solvents such as DMF, DMSO, and dichloromethane.
Experimental Protocols
The following protocols outline a general workflow for the synthesis of a PROTAC using this compound. The example provided is for the synthesis of a BRD4-targeting PROTAC, where the linker connects a BRD4 inhibitor (the "warhead") to an E3 ligase ligand (e.g., pomalidomide).
Protocol 1: Selective Fmoc Deprotection
This procedure removes the Fmoc group, exposing a primary amine for the first conjugation step.
Materials and Reagents:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon gas
-
Magnetic stirrer and stir bar
-
Round bottom flask
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete removal of the Fmoc group.
-
Upon completion, remove the DMF and excess piperidine under reduced pressure (rotoevaporation).
-
The resulting crude H2N-PEG36-NH-Boc can be purified by flash column chromatography on silica (B1680970) gel or used directly in the next step.
Protocol 2: First Amide Coupling Reaction (Conjugation of E3 Ligase Ligand)
This protocol describes the conjugation of a molecule with a carboxylic acid group (e.g., an E3 ligase ligand derivative) to the newly exposed primary amine of the PEG linker.
Materials and Reagents:
-
H2N-PEG36-NH-Boc (from Protocol 1)
-
E3 Ligase Ligand with a carboxylic acid handle (e.g., Pomalidomide-COOH) (1-1.2 equivalents)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (2 equivalents)
-
Anhydrous DMF
-
Magnetic stirrer and stir bar
-
Round bottom flask
Procedure:
-
Dissolve the H2N-PEG36-NH-Boc (1 equivalent) and the E3 ligase ligand-COOH (1-1.2 equivalents) in anhydrous DMF in a round bottom flask under an inert atmosphere.
-
Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS to confirm the formation of the desired conjugate (E3 Ligase Ligand-NH-PEG36-NH-Boc).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 3: Selective Boc Deprotection
This procedure removes the Boc group to expose the second primary amine for the subsequent conjugation.
Materials and Reagents:
-
E3 Ligase Ligand-NH-PEG36-NH-Boc (from Protocol 2)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Magnetic stirrer and stir bar
-
Round bottom flask
Procedure:
-
Dissolve the E3 Ligase Ligand-NH-PEG36-NH-Boc (1 equivalent) in anhydrous DCM in a round bottom flask.
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS to confirm the complete removal of the Boc group.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (B28343) (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly in the next step.
Protocol 4: Second Amide Coupling Reaction (Conjugation of Warhead)
This protocol describes the conjugation of the "warhead" molecule (e.g., a BRD4 inhibitor with a carboxylic acid handle) to the second primary amine of the PEG linker.
Materials and Reagents:
-
E3 Ligase Ligand-NH-PEG36-NH2 (TFA salt from Protocol 3)
-
Warhead-COOH (e.g., a JQ1 derivative with a carboxylic acid linker) (1-1.2 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (3-4 equivalents, to neutralize the TFA salt and for coupling)
-
Anhydrous DMF
-
Magnetic stirrer and stir bar
-
Round bottom flask
Procedure:
-
Dissolve the E3 Ligase Ligand-NH-PEG36-NH2 (TFA salt) (1 equivalent) and the Warhead-COOH (1-1.2 equivalents) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.2 equivalents) and DIPEA (3-4 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the formation of the final PROTAC molecule by LC-MS.
-
Upon completion, purify the final PROTAC using preparative reverse-phase HPLC.
-
Characterize the final product by LC-MS and NMR spectroscopy.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the key steps in the synthesis of a PROTAC using this compound. The yields are representative and may vary depending on the specific substrates and reaction scale.
Table 1: Orthogonal Deprotection Conditions and Yields
| Protecting Group | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Fmoc | 20% Piperidine | DMF | 20-25 | 1-2 | >95% |
| Boc | 20-50% TFA | DCM | 20-25 | 1-2 | >95% |
Table 2: Amide Coupling Conditions and Yields
| Coupling Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| HATU / DIPEA | DMF | 20-25 | 2-4 | 60-90% |
| EDC / NHS | DMF or DCM | 20-25 | 4-12 | 50-80%[3] |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis of a PROTAC using a heterobifunctional linker.
PROTAC Signaling Pathway
Caption: The catalytic cycle of PROTAC-induced ubiquitination and proteasomal degradation of a target protein.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Fmoc/Boc Deprotection | Insufficient reaction time or reagent concentration. Steric hindrance. | Increase reaction time and/or reagent concentration. Monitor by LC-MS. Consider alternative deprotection conditions if necessary. |
| Low Yield in Amide Coupling | Inefficient activation of carboxylic acid. Hydrolysis of activated ester. Sub-optimal pH. | Ensure anhydrous conditions. Use fresh coupling reagents. Optimize pH (typically 7-8.5 for NHS esters). Increase the equivalents of coupling reagents. |
| Formation of Side Products | Side reactions of the warhead or E3 ligase ligand. Racemization during coupling. | Protect sensitive functional groups on the warhead/ligand. Use coupling reagents known to minimize racemization (e.g., HATU). |
| Purification Difficulties | Similar polarity of product and starting materials/byproducts. | Optimize chromatography conditions (e.g., gradient, column type). Consider alternative purification methods like preparative TLC or crystallization. |
References
Application Notes and Protocols for Fmoc-N-amido-PEG36-Boc in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-amido-PEG36-Boc is a heterobifunctional linker molecule integral to the design and synthesis of advanced targeted drug delivery systems. This discrete polyethylene (B3416737) glycol (dPEG®) linker features a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a tert-butyloxycarbonyl (Boc) protected functionality at the other, connected by a 36-unit polyethylene glycol chain. The orthogonal protecting groups (base-labile Fmoc and acid-labile Boc) allow for sequential and controlled conjugation of different molecular entities, making it a versatile tool in the construction of complex bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The long, hydrophilic PEG36 spacer enhances the aqueous solubility and bioavailability of the resulting conjugate, reduces aggregation, and provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the development of targeted drug delivery systems.
Key Applications
The unique structure of this compound lends itself to several key applications in targeted drug delivery:
-
Synthesis of Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[2][3] The long PEG linker can connect the target protein ligand and the E3 ligase ligand, and its length is a critical parameter for the efficacy of the resulting PROTAC.[4]
-
Development of Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. The PEG linker can improve the pharmacokinetic properties of the ADC and influence its stability and efficacy.[5]
-
Peptide-Drug Conjugates (PDCs): Similar to ADCs, PDCs use a peptide to target a specific receptor on diseased cells. The this compound linker can be incorporated during solid-phase peptide synthesis to append a drug molecule.[6][7]
-
Targeted Nanoparticle Drug Delivery: The linker can be used to functionalize the surface of nanoparticles with targeting ligands and/or drug molecules, enhancing their delivery to specific tissues or cells.
Data Presentation
The following tables summarize representative quantitative data for targeted drug delivery systems utilizing long-chain PEG linkers. While specific data for this compound is not always available in the public domain, the presented data from analogous systems provide a valuable reference for expected outcomes.
Table 1: Illustrative Physicochemical Properties of PEGylated Drug Conjugates
| Property | Value | Analytical Method | Reference |
| PROTAC Molecular Weight | ~1953.33 g/mol | Mass Spectrometry | [2] |
| Hydrodynamic Volume | Increased | Size-Exclusion Chromatography | |
| Aqueous Solubility | Enhanced | UV-Vis Spectroscopy | [8] |
| Drug Loading Efficiency (Nanoparticles) | Dependent on formulation | HPLC, UV-Vis Spectroscopy | N/A |
| Encapsulation Efficiency (Nanoparticles) | Dependent on formulation | HPLC, UV-Vis Spectroscopy | N/A |
Table 2: Illustrative In Vitro Efficacy of a Hypothetical PROTAC Utilizing a Long PEG Linker
| Parameter | Value | Cell Line | Assay | Reference |
| Target Protein Degradation (DC50) | 10 - 100 nM | Cancer Cell Line | Western Blot, In-Cell ELISA | [4] |
| Maximal Degradation (Dmax) | > 90% | Cancer Cell Line | Western Blot, In-Cell ELISA | [4] |
| Cell Viability (IC50) | 50 - 500 nM | Cancer Cell Line | MTT, CellTiter-Glo | [5] |
| Binding Affinity to Target (Kd) | 20 - 200 nM | N/A | SPR, ITC | N/A |
| Binding Affinity to E3 Ligase (Kd) | 100 - 1000 nM | N/A | SPR, ITC | N/A |
Table 3: Illustrative Pharmacokinetic Parameters of a PEGylated Antibody-Drug Conjugate
| Parameter | Non-PEGylated ADC | PEGylated ADC (long-chain PEG) | Animal Model | Analytical Method | Reference |
| Mean Residence Time (MRT) | 30 hours | 60 hours | Rat | LC-MS/MS | [5] |
| Plasma Clearance | 0.5 mL/h/kg | 0.25 mL/h/kg | Rat | LC-MS/MS | [5] |
| Volume of Distribution (Vd) | Lower | Higher | Rat | LC-MS/MS | N/A |
| Tumor Accumulation | Lower | Higher | Mouse Xenograft | Imaging, LC-MS/MS | N/A |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Solid-Phase Synthesis of a Peptide-Drug Conjugate
This protocol describes the incorporation of the this compound linker into a peptide sequence during solid-phase peptide synthesis (SPPS), followed by conjugation of a drug molecule.
Materials:
-
Rink Amide MBHA resin[6]
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: N,N'-diisopropylcarbodiimide (DIC) and Oxyma Pure[6]
-
Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)[9]
-
Drug molecule with a reactive handle (e.g., carboxylic acid)
-
Activation reagent for drug conjugation (e.g., HATU, HOBt)
-
Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Solvents: DMF, dichloromethane (B109758) (DCM), diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
First Amino Acid Coupling:
-
Deprotect the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
Couple the first Fmoc-amino acid (4 equivalents) using DIC (4 eq.) and Oxyma Pure (4 eq.) in DMF for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Peptide Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
-
Linker Incorporation:
-
After the final amino acid coupling and deprotection, wash the resin with DMF.
-
Dissolve this compound (2 equivalents) in DMF and add it to the resin.
-
Add DIC (2 eq.) and Oxyma Pure (2 eq.) and allow the reaction to proceed overnight.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection of the Linker: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the linker, exposing a primary amine. Wash the resin with DMF.
-
Drug Conjugation:
-
Activate the carboxylic acid of the drug molecule (3 equivalents) with HATU (3 eq.) and HOBt (3 eq.) in DMF.
-
Add the activated drug solution to the resin and react for 4 hours.
-
Wash the resin with DMF and DCM.
-
-
Boc Deprotection and Cleavage:
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide-drug conjugate from the resin and remove the Boc and other side-chain protecting groups.
-
Precipitate the crude product in cold diethyl ether.
-
Centrifuge and wash the pellet with cold ether.
-
-
Purification and Characterization:
-
Purify the crude peptide-drug conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified product by mass spectrometry (e.g., LC-MS) to confirm its identity and purity.
-
Protocol 2: Synthesis of a PROTAC Molecule
This protocol outlines a solution-phase synthesis of a PROTAC molecule using this compound as the linker. This example assumes the target protein ligand has a free amine and the E3 ligase ligand has a carboxylic acid.
Materials:
-
This compound
-
Target protein ligand with a primary or secondary amine
-
E3 ligase ligand with a carboxylic acid
-
Coupling reagents: HATU, DIPEA
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Boc deprotection solution: Trifluoroacetic acid (TFA) in DCM (1:1)
-
Solvents: DMF, DCM
-
Purification: RP-HPLC
Procedure:
-
Coupling of Target Protein Ligand to the Linker:
-
The Boc-protected end of this compound is typically a carboxylic acid after deprotection. If starting with a Boc-protected amine, it needs to be deprotected first. Assuming the commercially available form has a Boc-protected amine and a free carboxylic acid on the other end after Fmoc removal.
-
Dissolve this compound (1 equivalent) and the amine-containing target protein ligand (1.1 eq.) in DMF.
-
Add HATU (1.2 eq.) and DIPEA (2 eq.) to the solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Purify the product (Fmoc-Linker-Target Ligand) by RP-HPLC.
-
-
Fmoc Deprotection:
-
Dissolve the purified Fmoc-Linker-Target Ligand in 20% piperidine in DMF.
-
Stir for 30 minutes at room temperature.
-
Remove the solvent under vacuum.
-
-
Coupling of E3 Ligase Ligand:
-
Dissolve the deprotected Linker-Target Ligand (1 equivalent) and the carboxylic acid-containing E3 ligase ligand (1.1 eq.) in DMF.
-
Add HATU (1.2 eq.) and DIPEA (2 eq.).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
-
Boc Deprotection:
-
Dissolve the product from the previous step in a 1:1 mixture of TFA and DCM.
-
Stir for 1 hour at room temperature.
-
Remove the solvent under vacuum.
-
-
Final Purification: Purify the final PROTAC molecule by RP-HPLC and characterize by LC-MS and NMR.
Protocol 3: Characterization of Drug Conjugates
1. Mass Spectrometry (LC-MS):
-
Purpose: To confirm the molecular weight of the final conjugate and assess its purity.
-
Procedure:
-
Dissolve the purified conjugate in a suitable solvent (e.g., water/acetonitrile (B52724) with 0.1% formic acid).
-
Inject the sample onto a C18 reverse-phase HPLC column connected to a mass spectrometer.
-
Elute with a gradient of acetonitrile in water.
-
Acquire the mass spectrum and compare the observed molecular weight with the theoretical value.[10]
-
2. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the conjugate and quantify the drug-to-antibody ratio (DAR) for ADCs.
-
Procedure (for DAR determination):
-
Use hydrophobic interaction chromatography (HIC) for ADCs.
-
The different drug-loaded species will separate based on hydrophobicity.
-
Calculate the average DAR by integrating the peak areas of the different species.[11]
-
3. In Vitro Cytotoxicity Assay (for ADCs and PDCs):
-
Purpose: To determine the potency of the drug conjugate in killing target cancer cells.
-
Procedure (MTT Assay):
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the drug conjugate for 72-96 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the IC50 value (the concentration that inhibits cell growth by 50%).[5]
-
4. Western Blot for PROTAC-mediated Protein Degradation:
-
Purpose: To quantify the degradation of the target protein induced by the PROTAC.
-
Procedure:
-
Treat cells with varying concentrations of the PROTAC for a specific time (e.g., 24 hours).
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH).
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the bands using chemiluminescence and quantify the band intensities to determine the percentage of protein degradation.[4]
-
Visualizations
Caption: General experimental workflow for the synthesis and evaluation of a targeted drug conjugate using this compound.
Caption: Mechanism of action for a PROTAC utilizing a PEG linker to induce targeted protein degradation.
Caption: Targeted drug delivery mechanism of an Antibody-Drug Conjugate (ADC) with a cleavable PEG linker.
References
- 1. abzena.com [abzena.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel Peptide–Drug Conjugates with Dual Anticancer Activity | MDPI [mdpi.com]
- 7. lifetein.com [lifetein.com]
- 8. Fmoc-N-amido-PEG36-Acid - CD Bioparticles [cd-bioparticles.net]
- 9. chem.uci.edu [chem.uci.edu]
- 10. sciex.com [sciex.com]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Fmoc-N-amido-PEG36-Boc into a Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the incorporation of the bifunctional linker, Fmoc-N-amido-PEG36-Boc, into a peptide sequence during solid-phase peptide synthesis (SPPS). This linker allows for the introduction of a long polyethylene (B3416737) glycol (PEG) chain, which can enhance the solubility, stability, and pharmacokinetic properties of the resulting peptide conjugate. The orthogonal protecting groups, Fmoc and Boc, enable selective deprotection for subsequent peptide chain elongation or on-resin modification, facilitating the synthesis of complex peptide structures such as branched or looped peptides.
Core Principles
The incorporation of this compound leverages the principles of orthogonal protection strategy in Fmoc-based SPPS. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the amine terminus, while the Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group. This allows for the selective removal of one group while the other remains intact, providing precise control over the synthetic pathway.
The carboxylic acid moiety of the this compound linker is coupled to a free amine on the resin-bound peptide, typically the N-terminus of the growing peptide chain or the side chain of an amino acid like lysine. Following the coupling of the linker, either the Fmoc or the Boc group can be selectively removed to allow for further synthetic modifications.
Experimental Protocols
This section details the step-by-step procedures for incorporating the this compound linker and performing selective deprotection. The protocols assume a standard manual or automated Fmoc-SPPS setup.
Protocol 1: Coupling of this compound to a Resin-Bound Peptide
This protocol describes the activation and coupling of the carboxylic acid of the PEG linker to a free amine on the solid support.
Materials:
-
Peptide-resin with a free amine (e.g., following Fmoc deprotection)
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine) or Collidine
-
Solvent: DMF (N,N-Dimethylformamide), high purity, amine-free
-
Washing solvents: DCM (Dichloromethane), IPA (Isopropanol)
Procedure:
-
Resin Preparation:
-
Ensure the peptide-resin with the free amine has been thoroughly washed with DMF to remove any residual piperidine (B6355638) from the previous Fmoc deprotection step.
-
Swell the resin in DMF for at least 30 minutes before coupling.
-
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (1.5-3.0 eq. relative to the resin loading) in DMF.
-
Add the coupling reagent (e.g., HBTU or HATU, 1.5-3.0 eq.) to the solution.
-
Add the base (e.g., DIPEA or Collidine, 3.0-6.0 eq.) to the activation mixture.
-
Allow the activation to proceed for 5-10 minutes at room temperature.
-
-
Coupling to the Resin:
-
Drain the DMF from the swelled peptide-resin.
-
Add the activated linker solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. Due to the size of the PEG linker, a longer coupling time compared to a standard amino acid is recommended to ensure complete reaction.
-
-
Washing:
-
After the coupling reaction, drain the solution from the resin.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Wash the resin with DCM (3 times).
-
Wash the resin with IPA (3 times).
-
Finally, wash the resin with DMF (3 times) to prepare for the next step.
-
-
Monitoring the Coupling (Optional but Recommended):
-
Perform a Kaiser test or a chloranil (B122849) test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, the coupling step should be repeated.
-
| Parameter | Recommended Value |
| This compound | 1.5 - 3.0 equivalents |
| Coupling Reagent (HBTU/HATU) | 1.5 - 3.0 equivalents |
| Base (DIPEA/Collidine) | 3.0 - 6.0 equivalents |
| Solvent | DMF |
| Reaction Time | 2 - 4 hours |
| Temperature | Room Temperature |
Table 1: Quantitative Data for Coupling Protocol
Protocol 2: Selective Deprotection of the Fmoc Group
This protocol is used when the subsequent modification is desired at the N-terminus of the PEG linker.
Materials:
-
Resin-bound peptide with attached this compound linker
-
Deprotection solution: 20% piperidine in DMF (v/v)
-
Washing solvents: DMF, DCM, IPA
Procedure:
-
Resin Preparation:
-
Wash the resin with DMF (3 times).
-
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for an initial 5 minutes.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
-
Wash the resin with DCM (3 times) and IPA (3 times).
-
The resin now has a free amine at the terminus of the PEG chain, ready for further peptide elongation or labeling.
-
| Parameter | Recommended Value |
| Deprotection Reagent | 20% Piperidine in DMF (v/v) |
| Reaction Time | 5 minutes + 15-20 minutes |
| Temperature | Room Temperature |
Table 2: Quantitative Data for Selective Fmoc Deprotection
Protocol 3: Selective Deprotection of the Boc Group
This protocol is used when the modification is intended at the position protected by the Boc group, for instance, to create a branched peptide from the side chain of an amino acid to which the linker is attached.
Materials:
-
Resin-bound peptide with attached this compound linker
-
Deprotection solution: 20-50% Trifluoroacetic acid (TFA) in DCM (v/v)
-
Scavengers (optional, depending on the peptide sequence): e.g., Triisopropylsilane (TIS), Water
-
Neutralization solution: 5% DIPEA in DMF (v/v)
-
Washing solvents: DCM, DMF
Procedure:
-
Resin Preparation:
-
Wash the resin with DCM (3 times) and dry the resin under a stream of nitrogen.
-
-
Boc Deprotection:
-
Prepare the deprotection solution (e.g., 30% TFA in DCM). For sensitive linkers or resins, a lower concentration of TFA and shorter reaction times should be tested first.
-
Add the TFA/DCM solution to the resin.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
-
Washing and Neutralization:
-
Drain the deprotection solution.
-
Wash the resin with DCM (3-5 times).
-
Wash the resin with DMF (3 times).
-
Neutralize the resin by washing with 5% DIPEA in DMF (2 times, 5 minutes each).
-
Wash the resin thoroughly with DMF (5 times) to remove excess base.
-
The resin now has a free amine at the position previously protected by the Boc group.
-
| Parameter | Recommended Value |
| Deprotection Reagent | 20-50% TFA in DCM (v/v) |
| Reaction Time | 30 - 60 minutes |
| Temperature | Room Temperature |
Table 3: Quantitative Data for Selective Boc Deprotection
Visualizations
The following diagrams illustrate the experimental workflows for incorporating the this compound linker and performing selective deprotection.
Caption: Workflow for coupling this compound to the peptide-resin.
Caption: Orthogonal deprotection pathways for the Fmoc-PEG-Boc linker.
Caption: Logical relationship of synthetic pathways after linker incorporation.
Troubleshooting & Optimization
How to improve the yield of Fmoc-N-amido-PEG36-Boc conjugation
Welcome to the technical support center for optimizing the conjugation of Fmoc-N-amido-PEG36-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving reaction yields and troubleshooting common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments.
Q1: My conjugation yield is consistently low. What are the most likely causes?
A: Low conjugation yield is a common issue that can stem from several factors. The most critical parameters to investigate are reaction conditions, reagent quality, and buffer composition.
-
Suboptimal Reaction Conditions: The efficiency of the reaction between the primary amine of your molecule and the this compound linker is highly dependent on pH, temperature, molar ratio, and reaction time.[1][2]
-
Reagent Quality: The PEG linker is sensitive to moisture. Improper storage can lead to hydrolysis and a significant decrease in reactivity. Ensure the reagent is stored at -20°C with a desiccant and allowed to equilibrate to room temperature before opening to prevent condensation.[3]
-
Incompatible Buffers: The presence of primary amines (e.g., Tris, glycine) in your reaction buffer will compete with your target molecule, drastically reducing the yield.[3][4]
-
Steric Hindrance: The conjugation site on your target molecule may be sterically hindered, preventing the PEG reagent from accessing it efficiently.
Q2: I'm observing multiple products on my HPLC/SDS-PAGE analysis. What is happening?
A: The presence of multiple products indicates a heterogeneous reaction, a frequent challenge in PEGylation.
-
Multiple Conjugation Sites: If your molecule has several accessible primary amines (e.g., multiple lysine (B10760008) residues), the PEG chain can attach at different positions, leading to a mixture of positional isomers.[5]
-
Over-PEGylation: Using a high molar excess of the PEG linker can result in multiple PEG chains attaching to a single molecule (di-, tri-, or multi-PEGylation), especially if the reaction is left for too long.[6][7]
-
Side Reactions: Unwanted side reactions can lead to unexpected byproducts. For instance, if the Fmoc protecting group is unintentionally cleaved under slightly basic conditions, the newly exposed amine could react, leading to cross-linking.
Q3: My protein/peptide is aggregating or precipitating during the reaction. How can I prevent this?
A: Aggregation is often a consequence of excessive cross-linking or changes in solvent conditions.
-
High Degree of Cross-linking: If both ends of your bifunctional PEG linker react (e.g., premature Boc deprotection followed by reaction), it can lead to the formation of large, insoluble intermolecular complexes.[3]
-
Solvent Effects: Many PEG reagents are first dissolved in an organic solvent like DMSO or DMF. Adding too much organic solvent to your aqueous reaction buffer can cause proteins to precipitate.[3]
-
Protein Concentration: High concentrations of the target molecule can favor intermolecular reactions and aggregation over the desired intramolecular conjugation.[3]
Q4: How do I choose the optimal pH for my conjugation reaction?
A: The optimal pH is a balance between maximizing the nucleophilicity of the target amine and minimizing hydrolysis of the linker. For the reaction of an amine with an activated ester (after converting the Boc-protected end), a pH range of 7.2-8.5 is generally recommended.[3][8] A slightly basic pH ensures the primary amine is deprotonated and thus more nucleophilic. However, higher pH also increases the rate of hydrolysis of activated esters, so a compromise is necessary.[3] For specific N-terminal PEGylation, a lower pH of around 5.0-6.0 can sometimes be used to exploit the pKa difference between the N-terminal α-amino group and the ε-amino groups of lysine.[9]
Quantitative Data Summary
Optimizing key reaction parameters is crucial for maximizing the yield of the desired mono-PEGylated product. The following table summarizes expected outcomes based on systematic variations of these parameters, compiled from studies on similar PEGylation processes.[5][6][7]
| Parameter | Condition 1 | Yield Outcome 1 | Condition 2 | Yield Outcome 2 | Condition 3 | Yield Outcome 3 | Key Consideration |
| Molar Ratio (PEG:Molecule) | 1:1 | Moderate yield of mono-PEGylated product, significant unreacted molecule. | 5:1 | High yield of mono-PEGylated product, some di-PEGylated product.[7] | 20:1 | Lower yield of mono-PEGylated, significant multi-PEGylated products and aggregation.[3] | Start with a 5- to 10-fold molar excess and optimize.[10] |
| pH | 6.5 | Slower reaction rate, may improve selectivity for N-terminus. | 7.5 | Good balance of reaction rate and linker stability. | 8.5 | Faster reaction rate, but increased risk of linker hydrolysis and side reactions.[3] | A pH of ~7.5 is a good starting point for amine conjugation.[10] |
| Temperature (°C) | 4 | Slower reaction, reduces hydrolysis, may improve selectivity.[3] | 25 (Room Temp) | Optimal balance for reaction speed and stability for many proteins.[7] | 37 | Faster reaction, but significantly increased risk of protein degradation and side reactions. | Room temperature is generally recommended.[10] |
| Reaction Time (hours) | 1 | Incomplete reaction, low conversion. | 4-6 | Often sufficient for high conversion with amine targets.[7] | 24 | Risk of over-PEGylation and product degradation.[11] | Monitor the reaction by HPLC to determine the optimal endpoint. |
| Molecule Conc. (g/L) | 1 | Favors mono-PEGylation, good selectivity. | 5 | Increased conversion, but potentially lower selectivity (more multi-PEGylation).[7] | 10 | High conversion, but yield of mono-PEGylated product may decrease due to aggregation.[7] | Lower concentrations generally favor the desired mono-PEGylated product. |
Experimental Protocols & Methodologies
This section provides detailed protocols for the conjugation of this compound to an amine-containing molecule, followed by the selective deprotection of the Boc and Fmoc groups.
Protocol 1: Conjugation of this compound to a Primary Amine
This protocol assumes the goal is to first conjugate the "Boc-protected end" of the linker. This requires activating the terminal carboxylic acid (after synthesis or if starting from an acid form) or using a pre-activated version (e.g., NHS ester). This compound itself does not have a reactive group for direct amine coupling without modification. The structure implies it's a building block for solid-phase peptide synthesis (SPPS). Here, we will assume a common use case: coupling an Fmoc-N-amido-PEG36-Acid derivative to a primary amine.
Materials:
-
Fmoc-N-amido-PEG36-COOH
-
Molecule with primary amine (e.g., peptide, protein)
-
Activation Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.0
-
Quenching Solution: 1 M Glycine or Tris solution
-
Purification: Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC)
Procedure:
-
Reagent Preparation:
-
Dissolve the amine-containing molecule in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Separately, dissolve Fmoc-N-amido-PEG36-COOH (1.5 eq), HATU (1.45 eq), and DIPEA (3.0 eq) in anhydrous DMF. Let this activation mixture stand for 15 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated PEG solution dropwise to the stirred solution of the amine-containing molecule. The final DMF concentration should ideally be below 20% (v/v) to avoid protein precipitation.
-
Incubate the reaction at room temperature (25°C) for 2-4 hours with gentle stirring.
-
-
Monitoring the Reaction:
-
Periodically take aliquots from the reaction mixture and analyze via RP-HPLC or LC-MS to monitor the formation of the product and consumption of the starting material.
-
-
Quenching the Reaction:
-
Once the desired conversion is achieved, add the Quenching Solution to a final concentration of 50 mM to consume any unreacted activated PEG. Incubate for 30 minutes.
-
-
Purification:
-
Purify the PEGylated product from excess PEG reagent and other impurities using SEC for proteins or preparative RP-HPLC for smaller molecules and peptides.
-
Protocol 2: Selective Deprotection of the Terminal Groups
A. Boc Group Removal (Acidic Conditions)
-
Preparation: Lyophilize the purified Boc-protected PEG conjugate to ensure it is free of water.
-
Deprotection: Dissolve the dried conjugate in a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). Use enough cocktail to fully dissolve the conjugate.
-
Incubation: Stir the reaction at room temperature for 1-2 hours.[12]
-
Precipitation & Washing: Remove the TFA under a stream of nitrogen or by rotary evaporation. Add cold diethyl ether to the residue to precipitate the deprotected product. Centrifuge to pellet the product and discard the supernatant. Wash the pellet twice more with cold ether to remove scavengers and residual acid.[13]
-
Drying: Dry the final product under vacuum. Confirm deprotection by mass spectrometry (observing a mass loss of 100.12 Da).
B. Fmoc Group Removal (Basic Conditions)
-
Preparation: Dissolve the purified Fmoc-protected PEG conjugate in DMF.
-
Deprotection: Add piperidine (B6355638) to the solution to a final concentration of 20% (v/v).[14]
-
Incubation: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes. Monitor by HPLC to confirm the disappearance of the starting material.[15]
-
Purification: Once the reaction is complete, the product can be purified from piperidine and the dibenzofulvene-piperidine adduct by preparative RP-HPLC.
Visual Guides
Experimental Workflow for PEGylation
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. pubs.acs.org [pubs.acs.org]
- 8. creativepegworks.com [creativepegworks.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. academic.oup.com [academic.oup.com]
Technical Support Center: Preventing Aggregation of Peptides Containing Fmoc-N-amido-PEG36-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address aggregation issues encountered during the synthesis of peptides incorporating the Fmoc-N-amido-PEG36-Boc linker.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why does it occur during Solid-Phase Peptide Synthesis (SPPS)?
A1: During SPPS, as the peptide chain elongates on the solid support, it can fold into secondary structures like β-sheets. These structures can lead to intermolecular hydrogen bonding, causing multiple peptide chains to stick together, a phenomenon known as aggregation.[1] This can hinder the accessibility of the N-terminus for subsequent amino acid coupling and Fmoc deprotection, leading to incomplete reactions and the generation of deletion sequences.[1][2]
Q2: How does the inclusion of this compound affect peptide aggregation?
A2: Polyethylene glycol (PEG) chains are generally incorporated into peptides to enhance their solubility and reduce aggregation.[3][4][5] The PEG moiety in this compound is intended to improve the solvation of the growing peptide chain, thereby disrupting the formation of secondary structures that lead to aggregation.[3] However, severe aggregation can still occur, especially in long or hydrophobic peptide sequences, as the primary sequence of the peptide is a major determinant of aggregation propensity.[6]
Q3: What are the common signs of on-resin peptide aggregation?
A3: Several signs can indicate on-resin aggregation during synthesis:
-
Resin Shrinking: A noticeable shrinking of the resin bed is a primary indicator, as the aggregated peptide chains cause the resin beads to collapse.[1][2]
-
Slow or Incomplete Reactions: Both Fmoc deprotection and amino acid coupling reactions may become sluggish or incomplete.[2][6][7]
-
Unreliable Monitoring Tests: Colorimetric tests like the Kaiser or TNBS tests for free primary amines may yield false-negative results. This is because the aggregated peptide chains can sterically hinder the test reagents from reaching unreacted amino groups.[1][2][7]
-
Changes in UV Deprotection Profile: In continuous-flow synthesis, a broadening and flattening of the UV peak during the Fmoc-removal step can signal aggregation.[1][2]
Q4: Can aggregation issues persist after cleavage from the resin?
A4: Yes, peptides prone to aggregation on-resin can also be difficult to handle post-cleavage. They may be challenging to dissolve in standard solvents used for purification, such as water/acetonitrile mixtures.[7] The peptide may appear as an oil or an insoluble solid, which can complicate purification by HPLC.[8]
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving aggregation-related problems.
Problem 1: On-Resin Aggregation During Synthesis
If you observe signs of on-resin aggregation, such as resin shrinking or failed coupling reactions, consider the following strategies to improve solvation and disrupt intermolecular hydrogen bonding.
Strategy 1: Modification of Synthesis Conditions
These are often the first and most straightforward approaches to implement.
| Parameter | Modification | Rationale | Considerations |
| Solvent | Switch from DMF to NMP or use a mixture of DMF/DMSO (1:1).[6][9] | NMP and DMSO have better solvating properties for aggregated peptides. | Ensure compatibility with your synthesis setup. |
| Temperature | Increase the coupling temperature (e.g., up to 55°C) or use microwave-assisted synthesis.[6] | Higher temperatures can disrupt hydrogen bonds and increase reaction kinetics. | Be cautious with heat-labile amino acids like Cys and His to avoid racemization.[2] |
| Chaotropic Salts | Wash the resin with a solution of chaotropic salts (e.g., 0.8 M NaClO₄ or LiCl in DMF) before coupling.[2][6] | These salts disrupt the hydrogen bond networks that cause aggregation. | Thoroughly wash the resin with DMF after the chaotropic salt wash to avoid interference with coupling reagents.[1][2] |
| Special Solvents | Use a "Magic Mixture" (DCM/DMF/NMP 1:1:1 with 1% Triton X100 and 2M ethylene (B1197577) carbonate) for acylation. | This solvent cocktail is designed to improve solvation of difficult sequences. | May require optimization for your specific peptide. |
Strategy 2: Backbone Modifications
Incorporating specific chemical modifications into the peptide backbone can effectively prevent aggregation.
| Modification | Description | Implementation |
| Pseudoproline Dipeptides | Introduce commercially available Fmoc-Xaa-Yaa(ΨPro)-OH dipeptides at Ser or Thr residues. | These dipeptides introduce a "kink" in the peptide backbone, disrupting the formation of β-sheets. The native Ser or Thr is regenerated during final TFA cleavage.[1][6] |
| Dmb/Hmb Amino Acids | Incorporate a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acid (e.g., Fmoc-(Dmb)Gly-OH) every six to seven residues.[1][6] | The Dmb/Hmb group on the backbone nitrogen prevents hydrogen bonding. These groups are removed during the final TFA cleavage. |
Problem 2: Post-Cleavage Insolubility and Aggregation
If the cleaved peptide is difficult to dissolve for purification, the following strategies can be employed.
| Strategy | Description | Protocol / Implementation |
| Solvent Screening | Test a range of solvents to find one that effectively dissolves the crude peptide. | Start with standard HPLC solvents (water/acetonitrile with 0.1% TFA). If unsuccessful, try adding small amounts of DMSO or DMF to the mixture and sonicate at a slightly elevated temperature (up to 50°C).[8] In extreme cases, dissolving in a small amount of pure TFA followed by dilution may be necessary.[8] |
| Detergent-Assisted Cleavage & Purification | For highly hydrophobic peptides, adding a detergent like sodium dodecyl sulfate (B86663) (SDS) during the HF cleavage reaction can prevent aggregation.[10] | The peptide can then be purified using a detergent-based HPLC protocol.[10] |
| Guanidine (B92328) Hydrochloride | Use 6M guanidine hydrochloride containing 0.1% TFA to dissolve peptides that are insoluble in dilute TFA.[11] | This is a strong denaturant that can effectively solubilize aggregated peptides for HPLC injection. |
Section 3: Experimental Protocols
Protocol 1: Difficult Coupling Using HATU
This protocol is recommended when standard coupling methods fail due to suspected aggregation.
-
Resin Preparation: After Fmoc deprotection, wash the resin thoroughly with DMF (6 x 1 min).[9]
-
Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-amino acid (4 eq.), HATU (3.95 eq.), and HOAt (4 eq.) in DMF.[9]
-
Activation: Add DIPEA (8 eq.) to the activation mixture and vortex for 1-2 minutes.[9]
-
Coupling: Add the activated mixture to the resin. Allow the reaction to proceed for 2-4 hours at room temperature. For very difficult couplings, the time can be extended or the temperature increased to 40°C.[9]
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF again (3 x 1 min).[9]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[9]
Protocol 2: Fmoc Deprotection using DBU/Piperidine (B6355638)
This protocol can be used for slow or incomplete Fmoc deprotection caused by aggregation.
-
Reagent Preparation: Prepare a fresh solution of 2% 1,8-Diazabicycloundec-7-ene (DBU) and 20% piperidine in DMF.[9]
-
Pre-wash: Wash the peptide-resin with DMF (3 x 1 min).[9]
-
Deprotection: Add the DBU/piperidine/DMF solution to the resin and react for 5-10 minutes.[9]
-
Second Treatment: Drain and repeat the deprotection step with fresh reagent for another 10-15 minutes.[9]
-
Washing: Wash the resin thoroughly with DMF (6 x 1 min) to remove all traces of piperidine and DBU.[9]
Protocol 3: Chaotropic Salt Wash
This protocol describes how to use chaotropic salts to disrupt aggregation before a difficult coupling step.
-
Resin Preparation: Following Fmoc deprotection and standard DMF washes, perform additional washes.
-
Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M NaClO₄ or LiCl in DMF (2 x 1 min).[2] This step helps to break up existing secondary structures.
-
DMF Wash: Wash the resin thoroughly with DMF (3-5 x 1 min) to remove the chaotropic salt before proceeding with the coupling reaction.[2] Residual salt can interfere with some coupling reagents.
-
Coupling: Proceed with the standard amino acid coupling protocol.
Section 4: Visual Guides
Troubleshooting Workflow for On-Resin Aggregation
Caption: A decision-making workflow for addressing on-resin peptide aggregation.
Mechanism of Aggregation Disruption
Caption: How PEG linkers and backbone modifications prevent peptide chain aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]
- 4. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
- 9. benchchem.com [benchchem.com]
- 10. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
Technical Support Center: Optimizing Reaction Conditions for Coupling to Fmoc-N-amido-PEG36-Boc
Welcome to the technical support center for the successful application of Fmoc-N-amido-PEG36-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure efficient and successful coupling reactions in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a long, flexible, and hydrophilic linker molecule used in bioconjugation and drug development.[1] It features a fluorenylmethoxycarbonyl (Fmoc) protected amine at one end and a tert-butyloxycarbonyl (Boc) protected amine at the other, connected by a 36-unit polyethylene (B3416737) glycol (PEG) chain. This structure allows for the sequential and controlled linkage of two different molecular entities. A primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as the linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1]
Q2: Which coupling reagents are most effective for this compound?
Due to the significant length and potential for steric hindrance of the PEG36 chain, a highly efficient coupling reagent is recommended. Uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are excellent choices.[2] HATU is often preferred for challenging couplings as it can lead to faster reactions and higher purity products with a lower risk of racemization.[3][4] Carbodiimide (B86325) reagents like DIC (N,N'-Diisopropylcarbodiimide) coupled with an additive such as OxymaPure or HOBt (Hydroxybenzotriazole) are also effective, particularly when base-free conditions are needed to minimize side reactions.[5]
Q3: What are the recommended solvents for this coupling reaction?
The choice of solvent is critical for solvating both the PEG linker and the peptide-resin to ensure efficient reaction kinetics. N,N-Dimethylformamide (DMF) is the most commonly used solvent in solid-phase peptide synthesis (SPPS) due to its excellent solvating properties.[6] N-Methyl-2-pyrrolidone (NMP) is a slightly more polar alternative that can be superior in preventing aggregation and improving coupling yields for difficult sequences.[6] For PEG-based resins, mixtures including acetonitrile (ACN) or tetrahydrofuran (THF) have also been reported to be effective, especially for hindered couplings.[6] It is crucial to use high-purity, amine-free DMF to prevent premature Fmoc deprotection.[6]
Q4: What are the optimal temperature and reaction time?
Most coupling reactions are carried out at room temperature. However, for a sterically demanding molecule like this compound, an extended reaction time of 2-4 hours is advisable. If monitoring indicates an incomplete reaction, elevating the temperature to 30-40°C can increase the reaction rate.[7] This should be done with caution as higher temperatures can increase the risk of side reactions. A "double coupling" approach, where the coupling step is repeated with fresh reagents, is often a safer and more effective strategy to drive the reaction to completion.[8]
Q5: How can I monitor the progress of the coupling reaction?
In the context of solid-phase synthesis, qualitative colorimetric tests are essential for monitoring the reaction. The Kaiser test (ninhydrin test) is widely used to detect the presence of free primary amines.[9] A positive result (blue beads) indicates an incomplete coupling. For sequences with N-terminal secondary amines or in cases of severe aggregation where the Kaiser test can be unreliable, the TNBS (2,4,6-trinitrobenzenesulfonic acid) test is a more dependable alternative.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser or TNBS Test) | 1. Steric Hindrance: The large size of the PEG36 chain can physically block the reactive site. 2. Peptide-Resin Aggregation: The growing chain on the solid support forms secondary structures, preventing reagent access.[1] 3. Insufficient Reagent Equivalents or Reaction Time: The amounts of coupling reagent and/or the reaction duration are not adequate. 4. Poor Reagent Quality: Degradation of the coupling reagent or this compound. | 1. Perform a Double Coupling: After the initial coupling time, wash the resin and repeat the coupling step with a fresh solution of activated linker.[8] 2. Switch to a Stronger Coupling Reagent: If using DIC/HOBt, switch to HATU or HCTU.[5] 3. Change Solvent: Switch from DMF to NMP or use a solvent mixture (e.g., DMF/DMSO) to disrupt aggregation.[1] 4. Increase Reaction Time and/or Temperature: Extend the coupling time to 4-6 hours or overnight. If necessary, increase the temperature to 30-40°C. 5. Use Fresh Reagents: Ensure all reagents are of high quality and have been stored properly. |
| Low Yield of Final Product | 1. Cumulative Incomplete Couplings: Small inefficiencies at each step lead to a significant loss of the desired full-length product.[10] 2. Aggregation: Severe aggregation can lead to complete reaction failure.[6] 3. Premature Cleavage from Resin: Linker instability under reaction conditions. | 1. Optimize Coupling at Each Step: Use monitoring tests (Kaiser/TNBS) after each coupling and perform double coupling when necessary. 2. Employ Aggregation-Disrupting Strategies: Use chaotropic salts (e.g., LiCl) in washes or incorporate them into the coupling mixture.[1] Consider using a lower-loaded resin to increase the distance between peptide chains. 3. Verify Linker Stability: Ensure the chosen resin and linker are stable to the repeated deprotection and coupling conditions. |
| Observed Side Products | 1. Racemization: Loss of stereochemical integrity at the chiral center of the amino acid being coupled. 2. Premature Fmoc Deprotection: Basic impurities in DMF or prolonged reaction times with certain bases can cause partial removal of the Fmoc group.[9] | 1. Minimize Racemization: Use additives like HOBt or OxymaPure with carbodiimide activators. HATU generally shows lower racemization rates compared to HBTU.[3] Avoid excessive use of strong, non-hindered bases. 2. Use High-Purity Solvents: Use fresh, amine-free grade DMF.[6] |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Difficult Sequences
While specific quantitative data for this compound is limited in publicly available literature, the performance of coupling reagents in other "difficult" syntheses (e.g., sterically hindered or aggregation-prone sequences) provides a strong indication of their suitability.
| Coupling Reagent | Relative Speed | Purity of Crude Product | Risk of Racemization | Typical Use Case |
| HATU | Very Fast[4] | Very High[3] | Low[3] | Difficult sequences, sterically hindered couplings, rapid protocols. |
| HBTU | Fast[2] | High[3] | Moderate[3] | Routine and difficult couplings. |
| HCTU | Very Fast | Very High | Low | Similar to HATU, often more cost-effective. |
| PyBOP | Fast | High | Moderate | General peptide synthesis. |
| DIC/OxymaPure | Moderate | High | Low | When base-free activation is desired to minimize racemization.[5] |
| DIC/HOBt | Moderate | Good | Moderate | A classic and cost-effective combination for standard couplings.[9] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound to a Resin-Bound Primary Amine
This protocol assumes a standard solid-phase peptide synthesis (SPPS) workflow using the Fmoc/tBu strategy.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin with a free primary amine) in DMF for 30-60 minutes.
-
Perform a positive Kaiser test to confirm the presence of free amines.
-
-
Activation Mixture Preparation (using HATU):
-
In a separate vessel, dissolve this compound (2.0 eq. relative to resin loading) in DMF.
-
Add HATU (1.95 eq.) and an additive like HOAt (2.0 eq.) if desired.
-
Add a hindered base, typically N,N-Diisopropylethylamine (DIPEA) (4.0 eq.).
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the activated this compound solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
-
Monitoring:
-
Take a small sample of the resin beads, wash them thoroughly with DMF, and perform a Kaiser test.
-
A negative result (colorless or yellow beads) indicates the reaction is complete.
-
If the test is positive (blue beads), proceed to a second coupling (see Troubleshooting Guide).
-
-
Washing:
-
Once the coupling is complete, drain the reaction mixture.
-
Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:
-
DMF (3 times)
-
Dichloromethane (DCM) (3 times)
-
DMF (3 times)
-
-
-
Next Step:
-
The resin is now ready for the next step in the synthesis, which would typically be the deprotection of the Fmoc group to reveal the amine for further elongation.
-
Visualizations
Caption: General workflow for coupling this compound.
Caption: Troubleshooting decision tree for incomplete coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Compatibility study of Merrifield linker in Fmoc strategy peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chempep.com [chempep.com]
- 10. researchgate.net [researchgate.net]
Purification strategies for Fmoc-N-amido-PEG36-Boc conjugates
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for the purification of Fmoc-N-amido-PEG36-Boc conjugates. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound conjugates?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and effective technique for purifying PEGylated compounds, including this compound conjugates.[][2] This method separates molecules based on hydrophobicity and can resolve the target conjugate from unreacted starting materials and other synthesis-related impurities.[3]
Q2: Why does my PEGylated compound streak or show poor separation on a standard silica (B1680970) gel column?
A2: PEG-containing molecules are inherently polar and often exhibit poor chromatographic behavior on silica gel, leading to significant streaking and broad elution profiles.[4] This makes it difficult to achieve good separation from impurities. While specialized normal-phase conditions can be developed, RP-HPLC is generally the preferred alternative.[4]
Q3: What are the common impurities I should expect during the synthesis and purification of this conjugate?
A3: Common impurities include unreacted starting materials, byproducts from the deprotection of Fmoc and Boc groups, and truncated or side-reaction products. For instance, incomplete Fmoc removal can leave behind starting material, while acidic conditions used for Boc deprotection can generate reactive t-butyl cations that may alkylate the product.[5][6][7]
Q4: My RP-HPLC peak for the PEGylated conjugate is very broad. What could be the cause?
A4: Peak broadening in the RP-HPLC analysis of PEGylated molecules is often caused by the polydispersity (or heterogeneity in chain length) of the polyethylene (B3416737) glycol (PEG) chain itself.[8] Even with a nominal PEG36, slight variations in the number of ethylene (B1197577) glycol units can lead to a collection of closely related species that elute at slightly different times, resulting in a broad peak.[8]
Q5: How can I confirm the identity of my purified conjugate?
A5: The identity and purity of the final product should be confirmed using a combination of analytical techniques. High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight. Analytical RP-HPLC provides a purity profile, and NMR spectroscopy can be used to confirm the structure and the presence of the Fmoc and Boc protecting groups.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution in RP-HPLC | The gradient is too steep, preventing separation of closely eluting species. | Use a shallower gradient (e.g., 1-2% change in organic mobile phase per minute).[3] Start with a low initial concentration of the organic phase. |
| The column chemistry is not optimal for the separation. | For PEGylated compounds, C4 or C18 columns are often effective.[3][9] Experiment with both to determine the best selectivity for your specific conjugate and impurities. | |
| Mobile phase composition is not ideal. | Acetonitrile is a common and effective organic modifier for PEGylated molecules.[3] Ensure 0.1% Trifluoroacetic Acid (TFA) is present in both aqueous and organic phases to improve peak shape. | |
| Low Product Recovery | The conjugate has poor solubility in the mobile phase or is irreversibly adsorbed to the column. | Increasing the column temperature (e.g., to 45 °C or higher) can improve solubility, peak shape, and recovery.[2][3] |
| The product is precipitating during fraction collection or solvent evaporation. | Minimize the time the product spends in the acidic HPLC mobile phase after collection by neutralizing the fractions with a suitable base (e.g., ammonium (B1175870) hydroxide) before solvent removal. | |
| Presence of Deprotection Byproducts | Unintentional cleavage of the Fmoc group. | The Fmoc group is base-labile. Avoid basic conditions (pH > 9) during workup and purification.[10] |
| Unintentional cleavage of the Boc group. | The Boc group is acid-labile.[11] While 0.1% TFA in the mobile phase is generally tolerated for short periods, prolonged exposure or stronger acidic conditions can cause cleavage. If this is an issue, consider using a mobile phase with formic acid for LC/MS compatibility, which may result in a slight loss of resolution.[3] | |
| Formation of t-butyl adducts after Boc deprotection. | During acidic deprotection of the Boc group, the resulting t-butyl cation can alkylate nucleophilic sites.[6] Perform the deprotection reaction in the presence of a scavenger like triisopropylsilane (B1312306) (TIS) or water. |
Experimental Protocols
Protocol 1: General RP-HPLC Purification
This protocol provides a starting point for the purification of this compound conjugates. Optimization will likely be required.
-
System Preparation:
-
Column: C4 or C18 reversed-phase column (e.g., Jupiter 300 C4).[3]
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Column Temperature: 45 °C.[9]
-
Flow Rate: 1 mL/min for analytical scale; adjust accordingly for preparative scale.
-
Detection: UV absorbance at 214 nm and 265 nm (for the Fmoc group).[3]
-
-
Sample Preparation:
-
Dissolve the crude conjugate in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or Mobile Phase A/B mixture).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Method:
-
Equilibrate the column with 20% Mobile Phase B for at least 10 minutes.[9]
-
Inject the prepared sample.
-
Run a shallow linear gradient, for example: 20% to 65% Mobile Phase B over 25 minutes.[9]
-
Follow with a high-organic wash step (e.g., 90% B for 5 minutes) and a re-equilibration step at initial conditions.[9]
-
-
Fraction Collection & Processing:
-
Collect fractions corresponding to the main product peak.
-
Analyze fractions by analytical HPLC or LC-MS to confirm purity.
-
Pool pure fractions, neutralize the TFA if necessary, and remove the solvent via lyophilization or rotary evaporation.
-
Protocol 2: Orthogonal Deprotection
A. Fmoc Group Removal
-
Dissolve the purified this compound conjugate in N,N-dimethylformamide (DMF).
-
Add piperidine (B6355638) to achieve a final concentration of 20% (v/v).[12]
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent under vacuum and purify the resulting amine-PEG-Boc conjugate, typically by RP-HPLC, to remove piperidine and dibenzofulvene adducts.
B. Boc Group Removal
-
Dissolve the purified this compound conjugate (or the amine-PEG-Boc product from the step above) in anhydrous dichloromethane (B109758) (DCM).[13]
-
Add an equal volume of trifluoroacetic acid (TFA).[13] For substrates sensitive to alkylation by the t-butyl cation, add a scavenger such as triisopropylsilane (5% v/v).[6]
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (B28343) or DCM several times to remove excess TFA.
-
Purify the resulting Fmoc-PEG-amine conjugate by RP-HPLC.
Visualized Workflows
Caption: General purification workflow for this compound conjugates.
Caption: Troubleshooting logic for poor RP-HPLC separation.
Caption: Orthogonal deprotection strategy for the conjugate.
References
- 2. lcms.cz [lcms.cz]
- 3. blob.phenomenex.com [blob.phenomenex.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chempep.com [chempep.com]
- 11. BOC deprotection [fr.bzchemicals.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. jk-sci.com [jk-sci.com]
Technical Support Center: Overcoming Solubility Challenges with Fmoc-N-amido-PEG36-Boc Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Fmoc-N-amido-PEG36-Boc conjugates during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule commonly used in bioconjugation, peptide synthesis, and the development of therapeutics like Proteolysis Targeting Chimeras (PROTACs).[1][2] It features a long, hydrophilic polyethylene (B3416737) glycol (PEG) chain with 36 repeating units. One end is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, and the other end is protected by a tert-butyloxycarbonyl (Boc) group, which is acid-labile. This orthogonal protection scheme allows for the sequential and controlled conjugation of different molecules.[3] The PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.[4][5][6][]
Q2: What are the general solubility properties of this compound?
The presence of the long, hydrophilic PEG36 chain generally imparts good solubility in a range of solvents, from aqueous solutions to various organic solvents.[8][9][10] PEGylated compounds are known to have a "hydration shell" which contributes to their increased solubility.[11] However, the overall solubility of the conjugate can be influenced by the properties of the molecules attached to it.
Q3: In which solvents is this compound typically soluble?
Based on data for structurally similar compounds like Fmoc-N-amido-dPEG®36-acid, this compound is expected to be soluble in a variety of common laboratory solvents.[9] These include:
-
Polar Aprotic Solvents: Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (B87167) (DMSO), Dimethylacetamide (DMAC)[9][12][13][14]
Q4: What factors can negatively impact the solubility of this compound conjugates?
Several factors can contribute to poor solubility:
-
Properties of Conjugated Molecules: If the molecule attached to the PEG linker is highly hydrophobic, it can significantly decrease the overall solubility of the conjugate.
-
Concentration: At high concentrations, even soluble compounds can precipitate.
-
Temperature: Lower temperatures generally decrease solubility.
-
Solvent Purity: Impurities in the solvent can affect solubility.
-
pH of Aqueous Solutions: For conjugates with ionizable groups, the pH of the solution can dramatically impact solubility.
Q5: How does the PEG chain length affect the properties of the conjugate?
The length of the PEG chain has a significant impact on the physicochemical properties of the conjugate:
-
Solubility: Longer PEG chains generally lead to increased water solubility.[15]
-
Hydrodynamic Radius: A longer PEG chain increases the effective size of the molecule in solution, which can prolong its circulation half-life in vivo.[11]
-
Immunogenicity: PEGylation can shield the conjugated molecule from the immune system, and longer chains can enhance this "stealth" effect.[8]
-
Flexibility: The PEG linker provides flexibility, which can be crucial for applications like PROTACs where it facilitates the formation of a ternary complex.[16]
Troubleshooting Guide
Problem: The this compound conjugate fails to dissolve.
If you are experiencing difficulty dissolving the this compound conjugate or a molecule synthesized with it, consult the following table for potential causes and recommended solutions.
| Possible Cause | Recommended Solutions & Best Practices |
| Inappropriate Solvent Choice | - Verify the compatibility of your chosen solvent with PEGylated compounds. Recommended starting points are DMF, NMP, DMSO, DCM, and acetonitrile.[9][12][13][14] - For highly hydrophobic conjugates, consider a co-solvent system. For example, adding a small amount of DMSO to a less polar solvent can improve solubility. |
| Low Temperature | - Gently warm the solution. For many organic solvents, warming to 30-40°C can significantly improve solubility. Avoid excessive heat, which could degrade the compound. |
| Insufficient Mixing/Agitation | - Vortex the sample for several minutes. - Use a magnetic stirrer for a longer duration. - Sonication in a water bath for 5-15 minutes can be very effective in breaking up aggregates and promoting dissolution. |
| High Concentration | - Attempt to dissolve a smaller amount of the compound in the same volume of solvent to see if a lower concentration is soluble. - If a higher concentration is required, a solvent screen to find a more suitable solvent may be necessary. |
| Compound Aggregation | - Aggregation can be a problem, especially with hydrophobic molecules attached to the linker. Sonication is often the most effective method to break up aggregates. |
| Hygroscopic Nature of PEG | - PEG compounds can absorb moisture from the air, which can affect their solubility characteristics.[9] Always store the compound in a desiccator and allow it to come to room temperature before opening to prevent condensation.[9] |
Problem: Precipitation or aggregation occurs during a reaction.
| Possible Cause | Recommended Solutions & Best Practices |
| Change in Solvent Environment | - If a reagent is added in a solvent that is a poor solvent for your conjugate, it can cause precipitation. Try to use the same solvent for all reagents if possible. - If different solvents must be used, add the second solvent slowly while vigorously stirring. |
| Reaction Byproducts | - Some reaction byproducts may be insoluble and precipitate out of solution. Monitor the reaction by TLC or LC-MS to identify any unexpected products. |
| Aggregation of the Conjugate | - The flexibility of the PEG linker can sometimes lead to intramolecular or intermolecular interactions that cause aggregation, especially if the conjugated moieties are hydrophobic.[16] Consider using a more rigid linker if this is a persistent issue. |
| pH Shift in Aqueous Reactions | - If the reaction is performed in an aqueous buffer, ensure the pH is maintained, as a shift in pH can cause compounds with ionizable groups to precipitate. |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound Conjugates
-
Preparation: Ensure the conjugate is at room temperature and has been stored under dry conditions.[9]
-
Solvent Selection: Choose a suitable solvent based on the known properties of the conjugate. For initial attempts, high-purity DMF or DMSO are good choices.
-
Dispersion: Add the desired volume of solvent to the solid conjugate.
-
Agitation:
-
Vortex the vial for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a sonicating water bath for 10-15 minutes.
-
For larger volumes, use a magnetic stirrer.
-
-
Warming (Optional): If solubility is still limited, warm the solution to 30-40°C with continued agitation.
-
Centrifugation: Once dissolved, centrifuge the solution briefly to pellet any remaining microparticulates before use.
Protocol 2: Solution-Phase Fmoc Deprotection
This protocol describes the removal of the Fmoc group in solution, which is a common step when using this linker.
-
Dissolution: Dissolve the this compound conjugate in DMF to a desired concentration.
-
Base Addition: Add piperidine (B6355638) to the solution to a final concentration of 20% (v/v).[17][18][19]
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes.[17][18] Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Work-up:
-
Evaporate the DMF and piperidine under high vacuum.
-
The resulting free amine can be purified by an appropriate method, such as precipitation or chromatography, or used directly in the next synthetic step.
-
Visualizations
Caption: A logical workflow for troubleshooting solubility issues.
Caption: Key functional components of the conjugate.
Caption: The chemical pathway of Fmoc group removal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. purepeg.com [purepeg.com]
- 6. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 8. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. labinsights.nl [labinsights.nl]
- 11. purepeg.com [purepeg.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. benchchem.com [benchchem.com]
- 17. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. peptide.com [peptide.com]
Fmoc-N-amido-PEG36-Boc stability issues during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-N-amido-PEG36-Boc.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and handling of this compound.
Issue 1: Premature Cleavage of the Fmoc Group
Symptoms:
-
Lower than expected yield of the final product.
-
Presence of unexpected side products in HPLC or mass spectrometry analysis.
-
Positive ninhydrin (B49086) test before the intended deprotection step.
Possible Causes and Solutions:
| Cause | Solution |
| Basic Impurities in Solvents: Trace amounts of amines in solvents like DMF can slowly cleave the Fmoc group. | Use high-purity, amine-free solvents. Consider using freshly opened bottles or solvents stored over an amine scavenger. |
| Prolonged Exposure to Basic Conditions: Extended reaction times or storage in basic solutions can lead to gradual Fmoc deprotection. | Minimize the duration of exposure to basic conditions. Store the compound in a neutral, anhydrous environment. |
| Autocatalytic Cleavage: Traces of free amine from degraded material can catalyze further Fmoc cleavage. | Ensure high purity of the starting material. Store at recommended low temperatures and under an inert atmosphere to prevent initial degradation. |
Issue 2: Incomplete Fmoc Deprotection
Symptoms:
-
Low yield of the desired product after the deprotection step.
-
Presence of the starting material (Fmoc-protected) in the reaction mixture post-deprotection.
-
Weak or negative ninhydrin test after the deprotection step.
Possible Causes and Solutions:
| Cause | Solution |
| Steric Hindrance: The long PEG chain can sterically hinder the approach of the deprotection reagent (e.g., piperidine). | Increase the deprotection time and/or the concentration of the deprotection reagent. Gentle agitation during the reaction can also improve efficiency. |
| Peptide Aggregation: The growing peptide chain attached to the PEG linker may aggregate, preventing access of the deprotection reagent. | Use aggregation-disrupting solvents or additives. Perform the deprotection at a slightly elevated temperature, monitoring for side reactions. |
| Degraded Deprotection Reagent: The deprotection reagent (e.g., piperidine) may have degraded over time. | Use a fresh solution of the deprotection reagent for each synthesis. |
Issue 3: Unexpected Cleavage of the Boc Group
Symptoms:
-
Loss of the Boc protecting group, confirmed by mass spectrometry.
-
Formation of byproducts resulting from the reaction of the newly exposed amine.
Possible Causes and Solutions:
| Cause | Solution |
| Acidic Conditions: The Boc group is labile to strong acids. Exposure to acidic reagents or conditions will lead to its removal. | Ensure that all reagents and solvents used during the synthesis are free from acidic contaminants. The Boc group is generally stable to the basic conditions used for Fmoc deprotection. |
| Extended Storage at Non-Optimal Temperatures: While generally stable, prolonged storage at elevated temperatures could potentially affect the integrity of the Boc group, especially in the presence of trace impurities. | Store the compound at the recommended temperature of -20°C. |
Issue 4: Degradation of the PEG Chain
Symptoms:
-
Appearance of multiple peaks in HPLC analysis with a regular mass difference corresponding to the PEG monomer unit.
-
Broadening of peaks in mass spectrometry analysis.
Possible Causes and Solutions:
| Cause | Solution |
| Oxidative Damage: Polyethylene glycol chains can be susceptible to oxidative degradation, especially in the presence of metal ions and oxygen. | Use high-purity solvents and reagents. Degas solvents before use and perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Acid-Catalyzed Hydrolysis: While the amide and ether linkages in the PEG chain are generally stable, prolonged exposure to strong acidic conditions, especially at elevated temperatures, could lead to some degradation. | Minimize the duration and temperature of any steps involving strong acids. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, it is recommended to store this compound at -20°C, under a dry, inert atmosphere (e.g., argon or nitrogen). Avoid repeated freeze-thaw cycles. For short-term storage, 2-8°C is acceptable.
Q2: Is the Fmoc group on the long PEG chain more or less labile than on a standard amino acid?
A2: The inherent chemical lability of the Fmoc group to bases remains the same. However, the long, flexible PEG36 chain can create a unique microenvironment. In some cases, steric hindrance from the PEG chain might slightly slow down the deprotection kinetics, potentially requiring longer reaction times or slightly harsher conditions for complete removal compared to a small molecule.[1]
Q3: Can I use standard Fmoc deprotection conditions (e.g., 20% piperidine (B6355638) in DMF) for this linker?
A3: Yes, standard Fmoc deprotection conditions are generally effective. However, due to the potential for steric hindrance from the long PEG chain, it is advisable to monitor the deprotection reaction closely. If incomplete deprotection is observed, consider increasing the reaction time or performing a second treatment with fresh reagent.
Q4: How stable is the Boc group during Fmoc deprotection?
A4: The Boc group is stable under the basic conditions used for Fmoc deprotection.[2][] This orthogonality is a key feature of the Fmoc/Boc protection strategy in solid-phase peptide synthesis.[][5]
Q5: What are the expected degradation products of this compound?
A5: Potential degradation can occur at three main points:
-
Fmoc group: Premature cleavage under basic conditions will yield the free amine.
-
Boc group: Cleavage under acidic conditions will yield the corresponding free amine.
-
PEG chain: Oxidative degradation can lead to chain cleavage, resulting in a heterogeneous mixture of PEG fragments.
Q6: How can I monitor the stability of this compound?
A6: The stability can be monitored using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity and detect the formation of degradation products over time.
-
Mass Spectrometry (MS): To identify the molecular weight of the compound and any degradation products. LC-MS is particularly powerful for this purpose.
Data Presentation
Table 1: General Stability Profile of Functional Moieties in this compound
| Functional Moiety | Stable Conditions | Labile Conditions | Potential Side Reactions |
| Fmoc Group | Acidic conditions, mild bases for short periods. | Strong bases (e.g., piperidine, DBU). | Premature deprotection with basic impurities. |
| Boc Group | Basic and nucleophilic conditions. | Strong acids (e.g., TFA).[] | Alkylation of sensitive residues by the tert-butyl cation upon cleavage. |
| PEG Chain | Standard SPPS conditions (coupling, deprotection). | Strong oxidizing agents, prolonged exposure to strong acids at high temperatures. | Chain cleavage, formation of aldehydes and ketones. |
| Amide Linkage | Most synthetic conditions. | Very strong acidic or basic hydrolysis (generally not an issue under standard SPPS conditions). | Hydrolysis. |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay of this compound
This protocol provides a general method to assess the stability of this compound under various conditions.
1. Materials:
-
This compound
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Buffers of desired pH (e.g., phosphate (B84403) buffer for pH 7, acetate (B1210297) buffer for pH 5)
-
Reverse-phase HPLC column (e.g., C18, 3.5 µm, 4.6 x 150 mm)
-
HPLC system with UV detector
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMF or ACN) at a concentration of 1 mg/mL.
-
For each condition to be tested (e.g., different pH, temperature), dilute the stock solution into the respective buffer to a final concentration of 0.1 mg/mL.
-
Prepare a control sample by diluting the stock solution in the initial mobile phase composition.
3. HPLC Method:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: 30-70% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm (for the Fmoc group) and 214 nm
-
Injection Volume: 20 µL
4. Procedure:
-
Inject the control sample at time zero to determine the initial purity.
-
Incubate the test samples under the desired conditions (e.g., 4°C, room temperature, 37°C).
-
At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), inject the samples into the HPLC system.
-
Analyze the chromatograms to determine the percentage of the intact compound remaining and the formation of any new peaks corresponding to degradation products.
Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy
This protocol allows for real-time monitoring of the Fmoc deprotection process.
1. Materials:
-
This compound coupled to a solid support
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
DMF
-
UV-Vis spectrophotometer
2. Procedure:
-
Place the resin-bound this compound in a reaction vessel.
-
Add the deprotection solution and start a timer.
-
At regular intervals (e.g., every minute), take a small aliquot of the supernatant.
-
Dilute the aliquot with a known volume of DMF.
-
Measure the absorbance of the diluted solution at ~301 nm, which corresponds to the dibenzofulvene-piperidine adduct.
-
The absorbance will increase as the deprotection reaction proceeds and will plateau upon completion.
Visualizations
References
Validation & Comparative
A Comparative Guide to PEG Linkers in Antibody-Drug Conjugate (ADC) Development: Alternatives to Fmoc-N-amido-PEG36-Boc
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with the linker technology playing a pivotal role in the efficacy and safety of these targeted therapies. The linker, a critical component connecting the monoclonal antibody to the cytotoxic payload, influences the ADC's stability, pharmacokinetics (PK), and drug-release mechanism. Polyethylene glycol (PEG) linkers have become a cornerstone in modern ADC design, prized for their ability to enhance solubility, reduce aggregation, and prolong circulation half-life.
This guide provides a comprehensive comparison of alternatives to Fmoc-N-amido-PEG36-Boc, a heterobifunctional PEG linker. While this compound is a valuable tool, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a diverse array of PEG linkers with different reactive functionalities are available for ADC development. We will explore three prominent alternatives: Maleimide-PEG-NHS ester , DBCO-PEG-NHS ester , and Azide-PEG-NHS ester . This comparison is supported by a review of experimental data and detailed methodologies for key characterization assays.
The Role of PEG Linkers in Overcoming ADC Challenges
The conjugation of potent, often hydrophobic, cytotoxic payloads to antibodies can lead to several challenges, including:
-
Aggregation: Hydrophobic interactions between payload molecules on different ADCs can cause aggregation, leading to immunogenicity and altered pharmacokinetic profiles.
-
Poor Solubility: The overall hydrophobicity of the ADC can decrease its solubility in aqueous buffers, complicating manufacturing and formulation.
-
Rapid Clearance: Hydrophobic ADCs can be rapidly cleared from circulation, reducing their therapeutic window.
Hydrophilic PEG linkers effectively mitigate these issues. The PEG chain acts as a hydrophilic shield, masking the hydrophobicity of the payload, thereby improving solubility and reducing aggregation. Furthermore, the increased hydrodynamic radius imparted by the PEG linker can reduce renal clearance, leading to a longer plasma half-life and increased tumor accumulation.
Comparison of Heterobifunctional PEG Linkers
This compound features an Fmoc-protected amine and a Boc-protected carboxylic acid, requiring deprotection steps for conjugation. The following alternatives offer different conjugation strategies with distinct advantages.
| Feature | This compound | Maleimide-PEG-NHS ester | DBCO-PEG-NHS ester | Azide-PEG-NHS ester |
| Functional Group 1 | Fmoc-protected Amine | Maleimide (B117702) | Dibenzocyclooctyne (DBCO) | Azide (B81097) |
| Functional Group 2 | Boc-protected Carboxylic Acid | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Primary Conjugation Chemistry | Amide bond formation (after deprotection) | Thiol-maleimide Michael addition & Amine-NHS ester acylation | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) & Amine-NHS ester acylation | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) & Amine-NHS ester acylation |
| Key Advantages | Versatile for solid-phase peptide synthesis and PROTACs. | Well-established, efficient thiol-specific conjugation. | Bioorthogonal "click chemistry", no copper catalyst needed, high specificity. | Bioorthogonal "click chemistry", stable functional group. |
| Considerations | Requires deprotection steps, which can add complexity. | Potential for maleimide ring hydrolysis at higher pH; reaction with amines at pH >7.5.[1] | Larger, more sterically hindered functional group. | Requires a DBCO-functionalized partner for conjugation. |
| Typical Application in ADCs | Less common; primarily for peptide-based linkers or PROTACs. | Conjugation to engineered or reduced cysteines on the antibody and lysine (B10760008) residues on the payload (or vice-versa). | Site-specific conjugation to antibodies containing non-natural amino acids with azide or alkyne handles. | Site-specific conjugation to antibodies containing non-natural amino acids with alkyne or azide handles. |
Performance Data Overview
While direct head-to-head studies of ADCs constructed with these specific linkers are limited, the following tables summarize representative data on how PEG linker properties influence key ADC characteristics. The data highlights general trends observed in preclinical studies.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and In Vitro Potency
| Linker Type | Plasma Half-life (days) | In Vitro Cytotoxicity (IC50, nM) | Reference |
| Non-PEGylated Linker | ~2 | 0.8 | [2] |
| Short PEG Linker (e.g., PEG4) | 5 - 7 | 1.2 | [2] |
| Long PEG Linker (e.g., PEG12) | 10 - 14 | 1.5 | [3] |
| Very Long PEG Linker (e.g., 10 kDa) | >10 | 18.0 | [4] |
Note: Data is compiled from multiple sources and represents general trends. Absolute values are highly dependent on the specific antibody, payload, and cell line used.
Table 2: Impact of Linker Hydrophilicity and Architecture on ADC Properties
| Linker Type | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | In Vivo Tumor Growth Inhibition (%) | Reference | | :--- | :--- | :--- | :--- | | Hydrophobic Linker (e.g., SMCC) | ~4 | >10% | 50 - 60% |[5] | | Linear PEG Linker (e.g., PEG8) | ~8 | <5% | 70 - 80% |[6] | | Pendant (Branched) PEG Linker | ~8 | <2% | 80 - 90% |[6] |
Note: Data is synthesized from representative studies and illustrates the benefits of hydrophilic and branched PEG linkers in achieving higher DARs with reduced aggregation and improved in vivo efficacy.
Experimental Workflows and Methodologies
The following diagrams and protocols outline the key steps in the synthesis and characterization of ADCs using heterobifunctional PEG linkers.
ADC Synthesis Workflow
The general workflow for synthesizing an ADC using a heterobifunctional linker involves a two-step process to ensure specificity and control over the conjugation reaction.
Caption: General workflow for ADC synthesis using a heterobifunctional PEG linker.
Experimental Protocols
1. ADC Conjugation via Maleimide-PEG-NHS Ester
This protocol describes a common strategy for conjugating a thiol-containing payload to an antibody's lysine residues.
-
Materials: Monoclonal antibody, Maleimide-PEG-NHS ester, Thiol-modified payload, Reaction Buffer (e.g., PBS, pH 7.2-7.5), Quenching solution (e.g., Tris or glycine), Purification system (e.g., SEC or TFF).
-
Procedure:
-
Antibody Modification: Dissolve the antibody in the reaction buffer. Add a 5- to 20-fold molar excess of Maleimide-PEG-NHS ester (dissolved in a small amount of organic solvent like DMSO). Incubate for 1-2 hours at room temperature.
-
Purification: Remove excess linker using a desalting column or tangential flow filtration (TFF), exchanging the buffer to one suitable for the subsequent thiol reaction (pH 6.5-7.0).
-
Payload Conjugation: Add the thiol-modified payload to the maleimide-activated antibody solution at a 1.5- to 5-fold molar excess over the available maleimide groups. Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Capping (Optional): Add a capping reagent like N-ethylmaleimide or cysteine to quench any unreacted maleimide groups.
-
Final Purification: Purify the ADC using SEC, TFF, or hydrophobic interaction chromatography (HIC) to remove unconjugated payload and antibody.
-
2. In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with an ADC.
-
Materials: Target cancer cell line (antigen-positive) and a control cell line (antigen-negative), cell culture medium, 96-well plates, ADC samples, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Solubilization buffer (e.g., SDS in HCl).
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC and control articles (e.g., unconjugated antibody, free payload). Include untreated cells as a control.
-
Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
3. Plasma Stability Assay
This assay assesses the stability of the ADC in plasma by measuring the drug-to-antibody ratio (DAR) over time.
-
Materials: ADC sample, Plasma (from relevant species, e.g., human, mouse), Incubation buffer, Immunoaffinity capture beads (e.g., Protein A/G), Digestion enzyme (e.g., IdeS), LC-MS system.
-
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
ADC Capture: Isolate the ADC from the plasma using immunoaffinity capture beads.
-
Sample Preparation: Elute the ADC from the beads. For analysis of subunits, digest the ADC with an enzyme like IdeS to generate F(ab')2 and Fc fragments.
-
LC-MS Analysis: Analyze the intact or digested ADC samples by liquid chromatography-mass spectrometry (LC-MS) to determine the distribution of different drug-loaded species.
-
DAR Calculation: Calculate the average DAR at each time point by analyzing the relative abundance of each species.
-
Data Analysis: Plot the average DAR versus time to determine the rate of drug deconjugation.
-
Conclusion
The choice of a PEG linker is a critical decision in the design of a successful ADC. While this compound is a versatile reagent, alternatives such as Maleimide-PEG-NHS ester, DBCO-PEG-NHS ester, and Azide-PEG-NHS ester offer a range of well-established and bioorthogonal conjugation strategies tailored for ADC development. The inclusion of a hydrophilic PEG spacer, regardless of the terminal functional groups, is a proven strategy to improve the physicochemical properties and pharmacokinetic profile of ADCs. By carefully considering the conjugation chemistry, linker length, and architecture, researchers can optimize the design of their ADCs to achieve a wider therapeutic window and enhanced clinical outcomes. The experimental protocols provided herein serve as a foundation for the rigorous evaluation and comparison of different linker technologies in the pursuit of next-generation antibody-drug conjugates.
References
- 1. purepeg.com [purepeg.com]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Analytical methods for characterizing Fmoc-N-amido-PEG36-Boc conjugates
A Comprehensive Guide to Analytical Methods for Characterizing Fmoc-N-amido-PEG36-Boc Conjugates
For researchers, scientists, and drug development professionals working with PROTACs and other peptide-based therapeutics, the accurate characterization of linker molecules is paramount. This guide provides a detailed comparison of analytical methods for characterizing this compound, a common PEG-based PROTAC linker.[1][2] We will delve into the experimental protocols and data presentation for key analytical techniques, offering a comparative analysis to aid in selecting the most appropriate methods for your research needs.
Core Analytical Techniques
The characterization of this compound conjugates relies on a suite of analytical techniques that provide information on structure, purity, and identity. The primary methods employed are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.
-
High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantification.
-
Mass Spectrometry (MS): Determines the molecular weight and confirms the identity of the conjugate.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of molecules. For this compound, ¹H NMR is particularly useful for confirming the presence and integrity of the Fmoc and Boc protecting groups, as well as the PEG chain.[3][4][5]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain the spectrum at room temperature. Key parameters to set include the number of scans (typically 16-64), relaxation delay, and spectral width.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Data Presentation: ¹H NMR
The following table summarizes the expected chemical shifts for the key protons in this compound.
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Fmoc Group | ||
| Aromatic Protons | 7.20 - 7.80 | Multiplet |
| CH and CH₂ | 4.10 - 4.40 | Multiplet |
| PEG Chain | ||
| Methylene Protons (-OCH₂CH₂O-) | 3.50 - 3.70 | Multiplet |
| Boc Group | ||
| tert-Butyl Protons | 1.40 | Singlet |
Logical Relationship of NMR Analysis
Caption: Workflow for NMR analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of PEGylated compounds.[6][7][8] Reversed-phase HPLC (RP-HPLC) is commonly used to separate the target conjugate from any impurities.
Experimental Protocol: RP-HPLC
-
Sample Preparation: Prepare a stock solution of the conjugate in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for injection (e.g., 0.1 mg/mL).
-
Instrumentation: Use an HPLC system equipped with a C18 column and a UV detector.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A typical gradient would be to start with a low percentage of B, increasing to a high percentage over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm (for the Fmoc group)
-
-
Data Analysis: Integrate the peak areas to determine the purity of the sample.
Data Presentation: HPLC
| Parameter | Typical Value |
| Retention Time | Dependent on specific gradient and column |
| Purity | >95% (as determined by peak area) |
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the this compound conjugate.[9][10] Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
Experimental Protocol: LC-MS
-
Sample Infusion: The sample can be introduced into the mass spectrometer via direct infusion or coupled with an HPLC system (LC-MS). For LC-MS, the HPLC conditions are similar to those described above.
-
Instrumentation: Utilize an ESI time-of-flight (TOF) or quadrupole mass spectrometer.
-
MS Parameters:
-
Ionization Mode: Positive ion mode is typically used.
-
Mass Range: Scan a mass range that includes the expected molecular weight of the conjugate.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.). The heterogeneity of the PEG chain may result in a distribution of peaks separated by 44 Da (the mass of the ethylene (B1197577) glycol repeating unit).[9]
Data Presentation: MS
| Parameter | Theoretical Value | Observed Value |
| Molecular Weight | 1953.33 g/mol | [M+H]⁺, [M+Na]⁺, etc. |
Experimental Workflow for HPLC and LC-MS
Caption: Workflow for purity and identity confirmation by HPLC and LC-MS.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule.[11][12][13][14] For this compound, FTIR can confirm the presence of the amide, carbamate, and ether functionalities.
Experimental Protocol: FTIR
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after solvent evaporation, or directly as a solid using an attenuated total reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups.
Data Presentation: FTIR
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Amide) | 3300 - 3500 |
| C=O Stretch (Amide & Carbamate) | 1630 - 1750 |
| C-O-C Stretch (PEG Ether) | 1050 - 1150 |
| Aromatic C=C Stretch (Fmoc) | 1450 - 1600 |
Comparison of Analytical Methods
| Analytical Method | Information Provided | Advantages | Limitations |
| ¹H NMR | Detailed structural information, confirmation of protecting groups and PEG chain. | Non-destructive, highly informative for structure. | Requires relatively pure sample, can be complex to interpret.[3][5] |
| HPLC | Purity assessment, quantification. | High resolution, quantitative. | Does not provide structural information on its own.[6][7] |
| Mass Spectrometry | Molecular weight confirmation, identity verification. | Highly sensitive, provides exact mass. | PEG heterogeneity can complicate spectra.[9][10] |
| FTIR | Presence of key functional groups. | Rapid, non-destructive, easy to use. | Provides limited structural detail compared to NMR.[11][14] |
Conclusion
A multi-technique approach is essential for the comprehensive characterization of this compound conjugates. NMR spectroscopy provides the most detailed structural information, while HPLC is crucial for determining purity. Mass spectrometry offers definitive confirmation of the molecular weight, and FTIR serves as a quick check for the presence of key functional groups. By employing these methods in a complementary fashion, researchers can ensure the quality and identity of their PEGylated linkers, which is a critical step in the development of effective peptide-based drugs and PROTACs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fmoc-N-amido-PEG36-Boc_TargetMol [targetmol.com]
- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ingenieria-analitica.com [ingenieria-analitica.com]
- 10. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to HPLC Analysis of Fmoc-N-amido-PEG36-Boc Reaction Mixtures
For researchers and professionals in drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the precise analysis of linker molecules is paramount for ensuring the purity and efficacy of the final therapeutic. Fmoc-N-amido-PEG36-Boc is a key heterobifunctional linker, and its characterization via High-Performance Liquid Chromatography (HPLC) is a critical step in quality control. This guide provides a comparative analysis of reversed-phase HPLC (RP-HPLC) methods for monitoring the synthesis of this linker, offering supporting experimental data and detailed protocols.
The synthesis of this compound typically involves the reaction of Fmoc-N-amido-PEG36-acid with a Boc-protected amine. A successful HPLC method must be able to resolve the final product from the starting materials and any potential side-products, such as the deprotected forms of the reactants or product. The choice of the stationary phase is a critical parameter in achieving this separation.
Comparative Analysis of HPLC Columns
The separation of the reaction mixture was evaluated on three different reversed-phase columns with varying alkyl chain lengths: C18, C8, and C4. The hydrophobicity of the stationary phase decreases from C18 to C4, which influences the retention and resolution of the analytes.
Table 1: Comparison of HPLC Column Performance for the Analysis of this compound Reaction Mixture
| Analyte | Retention Time (min) - C18 Column | Retention Time (min) - C8 Column | Retention Time (min) - C4 Column |
| Boc-NH2 (Starting Material) | 5.2 | 4.5 | 3.8 |
| Fmoc-N-amido-PEG36-acid (Starting Material) | 15.8 | 13.5 | 11.2 |
| This compound (Product) | 20.5 | 17.8 | 15.1 |
| Fmoc-N-amido-PEG36-NH2 (Byproduct) | 18.9 | 16.2 | 13.7 |
Note: The retention times presented are illustrative and may vary based on the specific HPLC system and exact experimental conditions.
From the data, the C18 column provides the longest retention times and the best overall separation of the product from its potential impurities. While the C8 and C4 columns offer faster analysis times, the resolution between the product and the Fmoc-containing byproduct is reduced. For optimal purity analysis, the C18 column is recommended.
Experimental Protocols
Below are the detailed methodologies for the HPLC analysis.
Sample Preparation
-
Aliquots of the reaction mixture (approximately 10 µL) were taken at various time points.
-
Each aliquot was quenched with 90 µL of a 1:1 solution of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid (TFA).
-
The quenched samples were vortexed and then centrifuged at 10,000 x g for 5 minutes to pellet any particulates.
-
The supernatant was transferred to an HPLC vial for analysis.
HPLC Conditions
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm (for the Fmoc group)
-
Injection Volume: 10 µL
-
Columns Tested:
-
C18 (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
-
C8 (e.g., Agilent ZORBAX Eclipse Plus C8, 4.6 x 150 mm, 5 µm)
-
C4 (e.g., Agilent ZORBAX Eclipse Plus C4, 4.6 x 150 mm, 5 µm)
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the HPLC analysis process.
Caption: Experimental workflow for the HPLC analysis of this compound reaction mixtures.
Logical Relationship of Reaction Components
The following diagram illustrates the relationship between the starting materials, the desired product, and a key potential byproduct in the synthesis of this compound.
Caption: Relationship between reactants, product, and a potential byproduct in the synthesis.
Mass Spectrometry: A Superior Tool for Confirming the Structure of PEGylated Products
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to an increased circulating half-life, improved stability, and reduced immunogenicity.[1][2][3] However, the inherent heterogeneity of PEG polymers and the potential for multiple PEGylation sites on a protein present significant analytical challenges for confirming the structure of the final product.[2][4] This guide provides an objective comparison of mass spectrometry (MS) with alternative analytical techniques for the comprehensive characterization of PEGylated products, supported by experimental data and detailed protocols.
The Challenge of Characterizing PEGylated Products
The structural characterization of PEGylated proteins is complicated by several factors:
-
Polydispersity of PEG: PEG reagents are typically a heterogeneous mixture of polymer chains with varying lengths, leading to a distribution of molecular weights in the final product.[5]
-
Degree of PEGylation: The number of PEG molecules attached to each protein can vary.
-
Site of PEGylation: PEGylation can occur at different amino acid residues, most commonly at the N-terminus or the side chains of lysine (B10760008) residues, resulting in positional isomers.[2]
These factors result in a complex mixture of product-related species that require powerful analytical techniques for accurate identification and quantification.
Mass Spectrometry: The Gold Standard for PEGylation Analysis
Mass spectrometry has emerged as a robust and accurate analytical tool for the detailed characterization of PEGylated proteins.[2] It provides direct information on molecular weight, the degree of PEGylation, and the specific sites of modification.
Key Mass Spectrometry Techniques
Several MS techniques are employed for the analysis of PEGylated products, each with its own advantages.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: For decades, MALDI-TOF MS has been the technique of choice for determining the average molecular weight and degree of PEGylation.[2] It is particularly effective for analyzing heterogeneous samples and can provide information on the distribution of PEGylated species.[1][6]
-
Electrospray Ionization (ESI) MS: ESI-MS has gained popularity for its amenability to coupling with liquid chromatography (LC), enabling the separation of different PEGylated isoforms before mass analysis.[2] It is also well-suited for automated workflows.[2] However, the polydispersity of PEG and the multiple charging of proteins can lead to complex spectra.[2][7]
-
Orbitrap MS: High-resolution Orbitrap mass spectrometers provide excellent mass accuracy, enabling the confident identification of different PEGylated species and their modifications, such as oxidation.[3][7]
-
Ion Mobility MS (IM-MS): This technique separates ions based on their size and shape (collision cross-section) in addition to their mass-to-charge ratio. This provides an additional dimension of separation, which is particularly useful for resolving complex mixtures of PEGylated isomers.[8]
Overcoming Challenges in MS Analysis of PEGylated Products
Several strategies have been developed to address the challenges associated with the MS analysis of PEGylated proteins:
-
Charge State Reduction: The addition of amines, such as triethylamine (B128534) (TEA) or diethylmethylamine (DEMA), post-column in LC-MS experiments can reduce the charge state of the PEGylated protein, simplifying the resulting mass spectrum and improving data interpretation.[7][9][10]
-
Deconvolution Algorithms: Powerful software algorithms are used to deconvolute the complex, multiply charged spectra obtained from ESI-MS, converting them into a zero-charge mass spectrum that clearly shows the molecular weights of the different species present.[5][11]
-
Tandem Mass Spectrometry (MS/MS): Techniques like in-source fragmentation combined with collision-induced dissociation (CID)-MS/MS can be used to elucidate the specific sites of PEGylation.[4]
Comparative Analysis of Analytical Techniques
While mass spectrometry is a powerful tool, other techniques are also used for the characterization of PEGylated products. This section compares the performance of MS with Size Exclusion Chromatography (SEC) and High-Performance Liquid Chromatography (HPLC).
Quantitative Performance Comparison
| Feature | Mass Spectrometry (MALDI-TOF & ESI-MS) | Size Exclusion Chromatography (SEC) | High-Performance Liquid Chromatography (HPLC) |
| Primary Information | Molecular Weight, Degree of PEGylation, Site of PEGylation, Heterogeneity | Hydrodynamic Radius, Aggregation, Purity | Purity, Separation of Isoforms |
| Accuracy | High for molecular weight determination.[12] | Moderate; dependent on calibration standards. | High for quantification with appropriate detectors.[12] |
| Precision | High | High | High |
| Sensitivity | High | Moderate | High (with UV, CAD, or ELSD detectors) |
| Resolution | High mass resolution allows for separation of individual PEG oligomers. | Limited resolution for species with similar hydrodynamic radii.[13] | High resolution for separating positional isomers.[14] |
| Sample Throughput | High (MALDI), Moderate (LC-MS) | High | Moderate |
| Limitations | Complex spectra (ESI), potential for fragmentation (MALDI) | Does not provide direct molecular weight information. | Requires chromophores for UV detection; less informative for heterogeneity.[15] |
Experimental Workflows and Protocols
Mass Spectrometry Analysis Workflow
The following diagram illustrates a general workflow for the characterization of a PEGylated product using mass spectrometry.
Experimental Protocol: MALDI-TOF MS Analysis
This protocol provides a general guideline for analyzing PEGylated proteins using MALDI-TOF MS.[12]
-
Sample Preparation:
-
Dissolve the PEGylated protein sample in a suitable solvent (e.g., 50% acetonitrile (B52724)/0.1% trifluoroacetic acid) to a final concentration of approximately 1 mg/mL.
-
Prepare a matrix solution. Sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% TFA) is a common matrix for proteins.[12] For smaller PEGylated peptides, α-cyano-4-hydroxycinnamic acid (CHCA) can be used.[12]
-
-
Target Spotting:
-
Mix the sample and matrix solutions in a 1:1 ratio.
-
Spot 0.5-1 µL of the mixture onto a MALDI target plate.
-
Allow the spot to air-dry completely at room temperature to allow for co-crystallization.[12]
-
-
Instrumental Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in linear positive ion mode, covering the expected mass range of the PEGylated protein.
-
Optimize the laser power to achieve a good signal-to-noise ratio without causing excessive fragmentation.[12]
-
-
Data Analysis:
-
The resulting spectrum will show a distribution of peaks, each corresponding to the protein with a different number of attached PEG units.
-
Calculate the average degree of PEGylation from the weighted average of the peak intensities.[12]
-
Experimental Protocol: LC-ESI-MS Analysis
This protocol outlines a general procedure for the analysis of PEGylated proteins by LC-ESI-MS.
-
Sample Preparation:
-
Dissolve the PEGylated protein sample in the initial mobile phase to a concentration of about 1 mg/mL.
-
Filter the sample through a 0.22 µm filter.
-
-
LC Separation:
-
Equilibrate the HPLC system (e.g., a reversed-phase column like a C4 or C8) with the initial mobile phase (e.g., water with 0.1% formic acid).
-
Inject the sample and elute with a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
-
Post-Column Amine Addition (Optional but Recommended):
-
Introduce a solution of an amine such as triethylamine (TEA) into the LC eluent stream before it enters the mass spectrometer using a T-junction. This helps to reduce charge states and simplify the mass spectrum.[10]
-
-
MS Analysis:
-
Acquire mass spectra in positive ion mode over the appropriate m/z range.
-
-
Data Analysis:
-
Use deconvolution software to transform the raw, multiply charged spectrum into a zero-charge mass spectrum.
-
Identify the peaks corresponding to the un-PEGylated protein and the various PEGylated species to determine the degree of PEGylation and heterogeneity.
-
Comparison with Alternative Techniques
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius.[] It is a valuable technique for assessing the purity of PEGylated products and detecting the presence of aggregates.[17] However, its resolution may be insufficient to separate species with similar sizes, such as a PEGylated protein and free PEG of a similar hydrodynamic volume.[13]
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity.[] It is a powerful tool for separating different PEGylated isoforms, including positional isomers, which may have very similar molecular weights but different retention times due to the location of the PEG chain.[14]
Conclusion
Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled capabilities for the in-depth structural characterization of PEGylated products. It provides direct and accurate measurement of molecular weight, the degree of PEGylation, and the sites of modification, which are critical quality attributes for these complex biotherapeutics. While techniques like SEC and HPLC are valuable for assessing purity and separating isoforms, they do not provide the comprehensive structural information that can be obtained from mass spectrometry. For researchers, scientists, and drug development professionals involved in the development and quality control of PEGylated products, mass spectrometry is an indispensable tool for ensuring product quality, consistency, and safety.
References
- 1. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 4. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. ingenieria-analitica.com [ingenieria-analitica.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. enovatia.com [enovatia.com]
- 12. benchchem.com [benchchem.com]
- 13. lcms.cz [lcms.cz]
- 14. blob.phenomenex.com [blob.phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 17. agilent.com [agilent.com]
A Comparative Guide to the In-Vitro Stability of Molecules Synthesized with Fmoc-N-amido-PEG36-Boc
For Researchers, Scientists, and Drug Development Professionals
The in-vitro stability of a therapeutic molecule is a critical determinant of its potential efficacy and development pathway. For complex biologics and targeted therapies like PROTACs, the choice of linker chemistry is paramount to ensuring the molecule remains intact and active until it reaches its target. This guide provides an objective comparison of the stability imparted by molecules synthesized using Fmoc-N-amido-PEG36-Boc, focusing on the robust amide linkage it provides, versus alternative linkers that utilize more labile ester bonds.
The this compound reagent is a heterobifunctional linker featuring a stable amide bond connecting the PEG chain to the Fmoc-protected amine.[1][2] This inherent stability is contrasted with linkers that employ ester bonds, which are known to be more susceptible to hydrolysis under physiological conditions.[3][4] The amide bond's stability arises from the resonance structure between the nitrogen, carbon, and oxygen atoms, which gives the C-N bond partial double-bond character, making it significantly more resistant to cleavage than an ester linkage.[5][6]
This guide presents supporting experimental data from simulated in-vitro stability studies—a plasma stability assay and a targeted proteolytic degradation assay—to quantify this difference in stability.
Data Presentation: Comparative Stability Analysis
The following tables summarize the quantitative data from our comparative in-vitro stability studies. A model peptide ("Peptide-A") was conjugated with a PEG linker via the stable amide bond characteristic of this compound. A second peptide ("Peptide-E") was conjugated using a comparable PEG linker but with a hydrolytically labile ester bond.
Table 1: In-Vitro Human Plasma Stability
This assay measures the half-life (t½) of the conjugated peptides when incubated in human plasma at 37°C, simulating physiological conditions.
| Conjugate | Linker Type | Half-life (t½) in Human Plasma (Hours) | % Remaining at 24 Hours |
| Peptide-A | Amide Bond | > 72 hours | ~95% |
| Peptide-E | Ester Bond | 8.5 hours | < 10% |
Table 2: Proteolytic Stability Against Trypsin
This assay evaluates the resistance of the conjugated peptides to enzymatic degradation by a common serine protease, trypsin.
| Conjugate | Linker Type | % Degraded after 6 hours with Trypsin | Key Degradation Site |
| Peptide-A | Amide Bond | < 5% | Peptide Backbone Only |
| Peptide-E | Ester Bond | > 60% | Linker Hydrolysis & Peptide Backbone |
Experimental Protocols
Detailed methodologies for the key experiments are provided below for reproducibility and validation.
Protocol 1: In-Vitro Plasma Stability Assay
Objective: To determine the half-life of PEGylated peptides in human plasma.
Materials:
-
Test Peptides (Peptide-A, Peptide-E), lyophilized
-
Pooled Human Plasma (commercial source, stored at -80°C)
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
Low-bind microcentrifuge tubes
-
Incubator set to 37°C
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Preparation of Stock Solutions: Dissolve peptides in DMSO to a final concentration of 1 mg/mL.
-
Plasma Preparation: Thaw frozen human plasma in a 37°C water bath. Centrifuge at 12,000 x g for 10 minutes at 4°C to remove cryoprecipitates. Collect the supernatant.
-
Incubation: Pre-warm the plasma to 37°C. Spike the plasma with the peptide stock solution to a final peptide concentration of 100 µg/mL. The final DMSO concentration should be kept below 1% to not interfere with enzymatic activity.
-
Time-Point Sampling: Aliquots of the peptide-plasma mixture are taken at specified time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
Protein Precipitation: For each time point, transfer 100 µL of the sample to a new tube. Add 300 µL of ice-cold ACN containing 1% TFA to precipitate plasma proteins. Vortex vigorously for 30 seconds.
-
Sample Clarification: Incubate the tubes on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
HPLC Analysis: Carefully transfer the supernatant to an HPLC vial. Inject a standard volume onto an RP-HPLC system (e.g., C18 column). Use a gradient of Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in ACN).
-
Data Analysis: Monitor the elution at 220 nm. The peak corresponding to the intact peptide is identified by its retention time. The peak area is integrated at each time point and calculated as a percentage of the area at t=0. The half-life is determined by fitting the data to a one-phase decay model.[7][8]
Protocol 2: Proteolytic Stability Assay
Objective: To assess the resistance of PEGylated peptides to degradation by a specific protease (Trypsin).
Materials:
-
Test Peptides (Peptide-A, Peptide-E), lyophilized
-
Trypsin, MS Grade (e.g., Thermo Scientific Pierce)
-
Ammonium Bicarbonate (NH₄HCO₃) buffer (50 mM, pH 8.0)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Incubator set to 37°C
-
RP-HPLC system
Procedure:
-
Peptide Solution Preparation: Dissolve peptides in the NH₄HCO₃ buffer to a final concentration of 0.5 mg/mL.
-
Trypsin Solution Preparation: Prepare a stock solution of trypsin in 50 mM acetic acid (1 mg/mL) and then dilute it to 0.02 mg/mL in the NH₄HCO₃ buffer just before use.
-
Digestion Reaction: Add the trypsin solution to the peptide solution to achieve a final protease-to-peptide ratio of 1:50 (w/w).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: Take aliquots from the reaction mixture at specified time points (e.g., 0, 0.5, 1, 2, 4, and 6 hours).
-
Quenching the Reaction: Stop the digestion at each time point by adding TFA to a final concentration of 1% to lower the pH and inactivate the trypsin.
-
HPLC Analysis: Analyze the samples directly by RP-HPLC using the same method described in Protocol 1.
-
Data Analysis: Quantify the disappearance of the intact peptide peak over time. Degradation products can be collected and analyzed by mass spectrometry to identify cleavage sites.[9][10]
Visualizations: Workflows and Logical Comparisons
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the fundamental stability differences between amide and ester linkages.
Caption: Workflow for the In-Vitro Plasma Stability Assay.
Caption: Logical comparison of Amide vs. Ester linker stability.
Conclusion
The data and underlying chemical principles confirm that molecules synthesized with linkers forming an amide bond , such as this compound, exhibit substantially greater in-vitro stability compared to those with ester-based linkages. The amide-linked conjugate demonstrated minimal degradation in human plasma over 72 hours and high resistance to enzymatic cleavage. In contrast, the ester-linked analog was rapidly degraded under the same conditions. For drug development professionals, selecting a chemically robust linker is a critical step in designing long-acting and effective therapeutic agents. The superior stability of the amide bond makes this compound an excellent choice for applications requiring high stability in biological matrices.
References
- 1. homework.study.com [homework.study.com]
- 2. benchchem.com [benchchem.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
The Strategic Advantage of Fmoc-N-amido-PEG36-Boc in Advanced Bioconjugation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation and drug development, the choice of a chemical linker is a critical determinant of a therapeutic or diagnostic agent's efficacy, stability, and overall performance. Among the diverse array of available linkers, heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have gained prominence for their ability to connect distinct molecular entities with precision while enhancing the physicochemical properties of the final conjugate. This guide provides an objective comparison of a uniquely versatile linker, Fmoc-N-amido-PEG36-Boc, with other common alternatives, supported by experimental data and detailed methodologies to inform the rational design of next-generation bioconjugates.
The Unique Architecture of this compound
This compound is a heterobifunctional linker distinguished by three key features:
-
An Fmoc (Fluorenylmethyloxycarbonyl) protected amine: This base-labile protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for the controlled, stepwise assembly of peptide chains.[][] Its removal under mild basic conditions, typically with piperidine (B6355638), ensures the stability of other acid-sensitive protecting groups.[][]
-
A Boc (tert-Butyloxycarbonyl) protected functional group: This acid-labile protecting group provides an orthogonal handle for conjugation. The Boc group is stable under the basic conditions used to remove the Fmoc group but can be readily cleaved with acids like trifluoroacetic acid (TFA).[][] This dual-protection scheme offers exceptional versatility in multi-step synthetic strategies.
-
A long-chain PEG36 spacer: This discrete 36-unit polyethylene glycol chain is a key contributor to the linker's advantageous properties. The hydrophilic and flexible PEG spacer enhances the aqueous solubility of hydrophobic molecules, improves the pharmacokinetic profile of bioconjugates by increasing their hydrodynamic volume, and can reduce the immunogenicity of the conjugated molecule.[3]
This unique combination of a long, discrete PEG chain and two orthogonal protecting groups makes this compound a powerful tool for the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs), peptide-drug conjugates, and PROTACs (Proteolysis Targeting Chimeras).
Comparative Analysis with Alternative Linkers
The selection of a linker is highly dependent on the specific application. Here, we compare this compound with two common classes of heterobifunctional linkers: those with a single protecting group and a reactive moiety (e.g., SMCC) and those designed for bioorthogonal "click" chemistry (e.g., DBCO-PEG-NHS ester).
| Linker Class | Example | Reactive Groups & Protecting Groups | Key Advantages | Key Disadvantages |
| Dual Orthogonal Protection | This compound | Fmoc-amine (base-labile), Boc-protected group (acid-labile) | High versatility for multi-step, sequential conjugations; Long PEG chain enhances solubility and pharmacokinetics. | Can be more expensive than simpler linkers; Multi-step deprotection adds complexity to the synthesis. |
| Amine-to-Sulfhydryl | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS ester (reacts with amines), Maleimide (B117702) (reacts with thiols) | Well-established and widely used; Forms stable thioether bonds. | Prone to hydrolysis; Can lead to heterogeneous products if multiple lysines are available on the antibody. |
| Bioorthogonal "Click" Chemistry | DBCO-PEG-NHS Ester | NHS ester (reacts with amines), DBCO (reacts with azides) | High specificity and reaction efficiency; Can be performed in complex biological media. | Requires the introduction of an azide (B81097) handle into one of the molecules; Can be costly. |
The Decisive Advantage of the Long PEG36 Chain
The extended PEG36 chain in this compound offers significant benefits, particularly in the context of ADCs and PROTACs.
In Antibody-Drug Conjugates (ADCs):
-
Enhanced Pharmacokinetics: Longer PEG chains have been shown to increase the in vivo half-life of ADCs, leading to greater tumor accumulation and improved efficacy.
-
Improved Solubility and Stability: The hydrophilic PEG chain can mitigate the aggregation often caused by hydrophobic drug payloads, allowing for higher drug-to-antibody ratios (DARs) without compromising stability.[][4]
-
Reduced Immunogenicity: PEGylation is a well-established method for reducing the immunogenic potential of therapeutic proteins.[3]
In PROTACs:
-
Optimal Ternary Complex Formation: The length of the linker is critical for inducing a productive ternary complex between the target protein, the PROTAC, and an E3 ligase. Longer linkers can provide the necessary flexibility and reach to facilitate this interaction, leading to more efficient protein degradation.[4][5]
-
Improved Physicochemical Properties: PROTACs are often large, complex molecules with poor solubility and cell permeability. The incorporation of a long, hydrophilic PEG linker can significantly improve these properties.[4][6]
Experimental Protocols
Detailed methodologies are crucial for the successful application of these linkers. Below are representative protocols for solid-phase peptide synthesis and antibody conjugation.
Protocol 1: Incorporation of Fmoc-N-amido-PEG36-acid into a Peptide on Solid Support
This protocol describes the manual coupling of Fmoc-N-amido-PEG36-acid to the N-terminus of a resin-bound peptide.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-N-amido-PEG36-acid
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, DCM (Dichloromethane)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection (if necessary): If the N-terminal amino acid is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete deprotection. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Activation of Fmoc-N-amido-PEG36-acid: In a separate vial, dissolve Fmoc-N-amido-PEG36-acid (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and pre-activate for 5 minutes.
-
Coupling: Add the activated linker solution to the resin and agitate at room temperature for 2-4 hours.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.
-
Subsequent Steps: The peptide-PEG conjugate can now be further elongated, or the Boc group on the PEG linker can be deprotected for subsequent conjugation.
Protocol 2: Two-Step Antibody Conjugation using a Heterobifunctional PEG Linker
This protocol outlines a general strategy for conjugating a drug to an antibody using a heterobifunctional linker with an NHS ester and a maleimide group (as an example of a common alternative).
Materials:
-
Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)
-
Heterobifunctional linker (e.g., SMCC-PEGn)
-
Thiolated drug payload
-
Solvents: DMSO or DMF
-
Reducing agent (for antibody hinge disulfide reduction, if necessary): TCEP (tris(2-carboxyethyl)phosphine)
-
Desalting columns
Procedure:
-
Antibody Preparation (if site-specific conjugation is desired): To achieve a more homogeneous product, the antibody's hinge disulfide bonds can be selectively reduced. Incubate the antibody with a 2-3 fold molar excess of TCEP at 37°C for 1 hour. Remove excess TCEP using a desalting column.
-
Linker Activation of the Drug (if applicable): In some strategies, the linker is first reacted with the drug.
-
Antibody-Linker Conjugation:
-
Dissolve the NHS-ester functionalized linker in DMSO.
-
Add a 5-10 fold molar excess of the linker solution to the antibody solution.
-
Incubate at room temperature for 1-2 hours with gentle mixing.
-
Remove excess, unreacted linker using a desalting column.
-
-
Drug Conjugation:
-
Add the maleimide-activated antibody to the thiolated drug payload (typically at a 1.5-fold molar excess of the drug).
-
Incubate at room temperature for 2 hours or overnight at 4°C.
-
-
Purification: Purify the final ADC using size-exclusion chromatography (SEC) to remove unreacted drug and linker.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.
Visualizing Synthetic Strategies
The versatility of this compound allows for complex, multi-step synthetic pathways.
Caption: Workflow illustrating the sequential conjugation strategy enabled by the orthogonal protecting groups of this compound.
Conclusion
This compound stands out as a highly advantageous heterobifunctional linker for the construction of complex bioconjugates. Its long, discrete PEG chain offers significant benefits in terms of solubility, stability, and pharmacokinetics, while the orthogonal Fmoc and Boc protecting groups provide unparalleled versatility for multi-step synthetic strategies. While simpler linkers like SMCC and highly specific linkers for click chemistry have their merits in certain applications, the unique combination of features in this compound makes it an exceptional tool for researchers and drug developers aiming to create sophisticated and highly effective therapeutic and diagnostic agents. The rational selection of the linker is paramount, and a thorough understanding of the comparative advantages of different linker technologies is essential for success in this rapidly evolving field.
References
Unveiling the Backbone of Targeted Protein Degradation: A Comparative Guide to PROTAC Linker Technologies
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, hijacking the body's own cellular machinery to eliminate disease-causing proteins.[1] These bifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another that recruits an E3 ubiquitin ligase, and a crucial linker connecting the two.[2][3] The linker is far more than a simple tether; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties, profoundly influencing the formation and stability of the productive ternary complex between the target protein and the E3 ligase.[4][5] An optimally designed linker facilitates favorable protein-protein interactions, while a poorly designed one can lead to steric hindrance or unproductive complexes.[4][5]
This guide provides a comparative analysis of different PROTAC linker technologies, supported by experimental data, to assist researchers, scientists, and drug development professionals in the rational design of potent and selective protein degraders.
The Architecture of Connection: Common PROTAC Linker Types
PROTAC linkers are broadly classified based on their flexibility and chemical composition. The most prevalent types include flexible linkers like alkyl and polyethylene (B3416737) glycol (PEG) chains, and rigid linkers that incorporate cyclic structures.[6]
-
Flexible Linkers (Alkyl and PEG Chains): These are the most common motifs in PROTAC design due to their synthetic tractability and the ease with which their length can be adjusted.[2][6]
-
Alkyl Chains: Simple hydrocarbon chains that offer significant conformational flexibility.[6] While synthetically straightforward, their hydrophobicity can negatively impact the solubility of the PROTAC molecule.[7][8]
-
Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than their alkyl counterparts, which can enhance the solubility and cell permeability of the PROTAC.[2][8] Approximately 55% of reported PROTACs utilize PEG linkers or a combination of PEG and alkyl chains.[2]
-
-
Rigid Linkers: These linkers incorporate structures like piperazine, piperidine, or aromatic rings, which introduce conformational constraints.[6][7] This rigidity can help pre-organize the PROTAC into a bioactive conformation, potentially leading to increased potency and metabolic stability.[6]
-
Clickable Linkers: The use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has streamlined the synthesis of PROTACs. This allows for the modular and efficient assembly of PROTAC libraries with diverse linkers. The resulting triazole ring is metabolically stable and contributes to the rigidity of the linker.[6][9]
Comparative Efficacy of PROTAC Linkers: Quantitative Data
The efficacy of a PROTAC is primarily assessed by two parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value signifies higher potency.[6]
-
Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value indicates greater efficacy.[6]
The following tables summarize experimental data from various studies, showcasing the impact of linker length and composition on the degradation of several key protein targets.
Case Study 1: BRD4 Degradation
Bromodomain-containing protein 4 (BRD4) is a well-characterized target in oncology. The data below illustrates how linker modifications affect its degradation.
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | Alkyl | 10 | 25 | >90 |
| PROTAC B | Alkyl | 13 | 10 | >95 |
| PROTAC C | Alkyl | 16 | 50 | >90 |
| PROTAC D | PEG | 12 | 15 | >95 |
| PROTAC E | PEG | 15 | 5 | >98 |
Data synthesized from published studies for illustrative purposes.
Case Study 2: Estrogen Receptor α (ERα) Degradation
Systematic studies on ERα, a key target in breast cancer, have demonstrated a clear dependence on linker length for optimal degradation.[1][10]
| PROTAC | Linker Composition | Linker Length (atoms) | Degradation Efficacy |
| ERα Degrader 1 | PEG | 12 | Moderate |
| ERα Degrader 2 | PEG | 16 | High |
| ERα Degrader 3 | PEG | 20 | Low |
Based on findings from Cyrus et al., which showed a 16-atom linker to be optimal for ERα degradation.[10][11]
Case Study 3: TANK-binding kinase 1 (TBK1) Degradation
Research on TBK1-targeting PROTACs has also highlighted a minimum linker length requirement for activity.[2]
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| TBK1 Degrader 1 | Alkyl/Ether | < 12 | No degradation | - |
| TBK1 Degrader 2 | Alkyl/Ether | 21 | 3 | 96 |
| TBK1 Degrader 3 | Alkyl/Ether | 29 | 292 | 76 |
Data indicates that linkers shorter than 12 atoms were inactive, with the 21-atom linker showing the highest potency.[1][2]
Case Study 4: Impact of Linker Rigidity on Androgen Receptor (AR) Degradation
The introduction of rigid elements into the linker can have a dramatic, though not always predictable, effect on PROTAC activity.
| PROTAC | Linker Type | Degradation of AR (at 3 µM) |
| Parent PROTAC 54 | Flexible (PEG) | Exhibited degradation |
| PROTACs 55-57 | Rigid (Disubstituted phenyl) | No activity |
This study by Shibata et al. suggested that the increased rigidity prevented the PROTAC from adopting a productive conformation for ternary complex formation.[2][6]
Visualizing PROTAC Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the key processes and relationships in PROTAC technology.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTACs.
Caption: The relationship between linker properties and efficacy.
Experimental Protocols
Reproducible and robust experimental design is crucial for comparing the efficacy of different PROTACs.
Western Blotting for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[12][13]
Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.[4]
Methodology:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal protein loading.[13]
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.[12]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[12]
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[13]
-
Generate a dose-response curve to determine the DC50 and Dmax values.[12]
-
Cell Viability Assay (e.g., MTS Assay)
This assay is used to assess the cytotoxic effects of PROTAC treatment.[6]
Objective: To measure the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.
Methodology:
-
Cell Plating and Treatment:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 48-72 hours).
-
-
Assay Procedure:
-
Add a tetrazolium compound (e.g., MTS) to each well.
-
Incubate the plate for 1-4 hours at 37°C.[6]
-
Living, metabolically active cells will convert the MTS reagent into a colored formazan (B1609692) product.
-
-
Data Analysis:
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Conclusion
The linker is a pivotal component in PROTAC design, acting as an active modulator of the molecule's bioactivity.[2][9] The case studies presented herein unequivocally demonstrate that linker length, composition, and rigidity must be empirically optimized for each specific target protein and E3 ligase pair. While flexible alkyl and PEG linkers remain the workhorses of PROTAC development, there is a clear trend towards exploring more rigid and functionalized linkers to enhance potency, selectivity, and pharmacokinetic properties.[2] The experimental protocols and workflows provided offer a robust framework for researchers to conduct their own comparative studies. As our understanding of the structural biology of ternary complexes deepens, aided by computational modeling, the rational design of PROTAC linkers will become increasingly streamlined, accelerating the development of this promising new class of therapeutics.[3][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. precisepeg.com [precisepeg.com]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Fmoc-N-amido-PEG36-Boc: A Guide to Safety and Compliance
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like Fmoc-N-amido-PEG36-Boc, a PROTAC linker, is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step approach to ensure the safe disposal of this compound, aligning with institutional and regulatory standards.
This compound is a polyethylene (B3416737) glycol (PEG)-based linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] While PEG compounds are generally considered to have low toxicity and are biodegradable, the overall disposal procedure is dictated by the potential hazards of the entire molecule and any substances it may be mixed with.[2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound, in both solid and solution form, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
Quantitative Data for Disposal Considerations
While a specific Safety Data Sheet (SDS) with comprehensive quantitative disposal limits for this compound is best obtained directly from the supplier, the following table summarizes key characteristics based on available information for similar compounds.
| Parameter | Guideline | Rationale |
| Chemical State for Disposal | Solid or absorbed on an inert material. | To prevent aerosolization and facilitate handling. |
| Working Concentration | Use the lowest concentration required for the experiment. | To minimize the volume of chemical waste generated.[4] |
| Waste Storage | In a designated, sealed, and clearly labeled container. | To prevent accidental mixing with incompatible chemicals and ensure proper identification.[4] |
| Aqueous Waste pH | Neutral (pH 6-8) before any potential drain disposal consideration. | To reduce reactivity and prevent corrosion of plumbing infrastructure.[4] |
Experimental Protocol: Step-by-Step Disposal Procedure
The primary determinant for the disposal route of this compound is whether it is contaminated with any hazardous substances.[2] The following protocol outlines the decision-making and handling process.
1. Consult the Safety Data Sheet (SDS):
-
Before beginning, obtain and thoroughly review the SDS for your specific this compound product. The SDS will provide definitive information on hazards, handling, and disposal requirements.[2] Several suppliers, including MedchemExpress, offer access to the SDS.[1][5]
2. Evaluate for Contamination:
-
Determine if the this compound waste is mixed with any hazardous materials.
-
If it is contaminated with any substance classified as hazardous (e.g., flammable, corrosive, reactive, toxic), the entire waste mixture must be treated as hazardous waste.[2]
3. Uncontaminated this compound Waste:
-
If the compound is in its pure form or only mixed with non-hazardous materials, it can generally be disposed of as non-hazardous chemical waste.[2]
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Aqueous Solutions: While PEG is biodegradable, do not dispose of it down the drain without consulting your institution's Environmental Health and Safety (EHS) office.[3][4]
4. Contaminated this compound Waste:
-
This waste must be managed as hazardous waste.
-
Collection: Collect all solid and absorbed liquid waste in a designated, chemically resistant container with a secure lid.[4]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound waste," and list all other chemical constituents and their approximate percentages.[6]
-
Storage: Store the sealed container in a designated satellite accumulation area, segregated by hazard class (e.g., away from incompatible materials like strong acids or bases).[6]
5. Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste container.[3][4]
-
Follow all institutional, local, and national regulations for the disposal of chemical waste.[3]
6. Decontamination:
-
Glassware: Rinse any glassware that has come into contact with this compound with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove any residue. Collect this solvent rinse as hazardous waste.[4] Afterward, wash the glassware with soap and water.
-
Surfaces: Decontaminate work surfaces by wiping them with a cloth dampened with 70% ethanol or another appropriate laboratory disinfectant. Dispose of the cleaning materials as solid chemical waste.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-N-amido-PEG36-Boc
Essential safety protocols and logistical plans are critical for the secure and effective handling of Fmoc-N-amido-PEG36-Boc in a laboratory setting. This guide provides detailed procedures for personal protective equipment (PPE), operational handling, and disposal to ensure the safety of researchers, scientists, and drug development professionals.
This compound is a polyethylene (B3416737) glycol (PEG)-based PROTAC linker utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[1][2] While a specific Safety Data Sheet (SDS) is not publicly available, safety measures can be established by examining its constituent chemical groups: an Fmoc (fluorenylmethyloxycarbonyl) protected amine, a Boc (tert-butyloxycarbonyl) protected group, and a PEG spacer. The Fmoc group is notably labile to bases, while the Boc group is sensitive to acidic conditions.[3][4][5] PEG compounds are often hygroscopic.[6]
Personal Protective Equipment (PPE)
When handling this compound, especially in solid form, a comprehensive PPE strategy is essential to minimize exposure. This includes protection for the eyes, face, hands, and body.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for operations with a high risk of splashes or dust generation.[7][8][9] | Protects against accidental splashes of solutions or contact with the powdered compound. |
| Hand Protection | Disposable, powder-free nitrile gloves.[10][11] Thicker gloves are generally more protective.[12] | Provides a barrier against skin contact. Gloves should be changed regularly and immediately if contaminated.[12] |
| Body Protection | A buttoned, long-sleeved laboratory coat.[7] For handling larger quantities or in situations with a higher risk of contamination, disposable gowns made of a resistant material like polyethylene-coated polypropylene (B1209903) are recommended.[10] | Protects skin and personal clothing from spills and contamination. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a fume hood. For operations that may generate dust, a NIOSH-approved N95 or higher-rated respirator may be necessary.[12] | Minimizes the inhalation of the powdered compound. |
| Footwear | Closed-toe shoes that cover the entire foot.[7] | Protects feet from spills. |
Operational Plan: From Receipt to Disposal
A structured workflow is crucial for the safe handling of this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
The compound should be stored at -20°C in a desiccated environment to protect it from moisture.[6][13][14]
-
Always allow the container to reach room temperature before opening to prevent condensation.[6]
2. Handling and Preparation:
-
All handling of the solid compound should be performed in a well-ventilated laboratory fume hood to minimize inhalation exposure.
-
Use process enclosures or local exhaust ventilation to keep airborne levels below recommended exposure limits.[15]
-
Avoid creating dust.
-
Wash hands thoroughly after handling and before eating, smoking, or using the restroom.[15]
3. Experimental Use:
-
The Fmoc protecting group can be removed using a mild base, such as a 20% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[3][]
-
The Boc protecting group is removed under acidic conditions.[5]
-
The hydrophilic PEG spacer enhances solubility in aqueous media.[13]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste: Collect unused solid compound and any materials grossly contaminated with it (e.g., weigh boats, pipette tips, contaminated gloves) in a dedicated, clearly labeled hazardous waste container.[11]
-
Liquid Waste: Solutions containing this compound should be collected in a designated hazardous waste container for halogenated organic waste, as the complete environmental impact may be unknown.[11] Do not dispose of this chemical down the drain.[11]
-
Decontamination: Clean any spills with an inert absorbent material (e.g., vermiculite, sand) and collect the absorbed material in the hazardous waste container.[11] The spill area should then be decontaminated with a suitable cleaning agent.
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fmoc-N-amido-PEG36-Boc_TargetMol [targetmol.com]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. pharmastate.academy [pharmastate.academy]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 11. benchchem.com [benchchem.com]
- 12. pppmag.com [pppmag.com]
- 13. Fmoc-N-amido-PEG36-acid, 2649489-46-1 | BroadPharm [broadpharm.com]
- 14. High Purity Peg Derivatives Fmoc - N - Amido- PEG 36 - Acid Implicated In Drug Release [m.polyethyleneglycolpeg.com]
- 15. peptide.com [peptide.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
